molecular formula C12H13N3O4S B101582 N(1)-Acetylsulfamethoxazole CAS No. 18607-98-2

N(1)-Acetylsulfamethoxazole

Katalognummer: B101582
CAS-Nummer: 18607-98-2
Molekulargewicht: 295.32 g/mol
InChI-Schlüssel: WOTJLXVSBKKTTH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N(1)-Acetylsulfamethoxazole (CAS 18607-98-2) is a significant metabolite of the sulfonamide antibiotic sulfamethoxazole (SMX). In humans and animals, SMX undergoes partial metabolism, with a substantial portion (approximately 43%) being excreted as the N-acetylated form . As a result, this compound is frequently identified alongside its parent compound in environmental matrices such as soils, freshwater, and sediments, making it a crucial target for environmental fate and ecotoxicological studies . Research indicates that N(1)-Acetylsulfamethoxazole can be taken up and accumulated by plants, such as rice, and may undergo transformation processes within them . A key environmental process of concern is the potential for this metabolite to undergo deacetylation, thereby regenerating the bioactive parent compound, sulfamethoxazole, in the environment . This reversible transformation highlights the compound's importance in understanding the overall persistence and impact of sulfamethoxazole in ecosystems. Studies on its phytotoxicity have shown that it can induce oxidative stress and cause metabolic disturbances in plants . Researchers value this compound for use in mass spectrometry, chromatography, and sample analysis as a reference standard to quantify environmental contamination, study plant uptake mechanisms, and investigate the metabolic pathways of sulfonamide antibiotics. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N-(4-aminophenyl)sulfonyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O4S/c1-8-7-12(14-19-8)15(9(2)16)20(17,18)11-5-3-10(13)4-6-11/h3-7H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTJLXVSBKKTTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)N(C(=O)C)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70171852
Record name N(1)-Acetylsulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18607-98-2
Record name Acetylsulfisomezole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18607-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N(1)-Acetylsulfamethoxazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018607982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N(1)-Acetylsulfamethoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70171852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(4-aminophenyl)sulphonyl]-N-(5-methylisoxazol-3-yl)acetamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.572
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N(1)-Acetylsulfamethoxazole
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EL4J65DX4B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In vivo formation of N(1)-Acetylsulfamethoxazole from sulfamethoxazole

Author: BenchChem Technical Support Team. Date: February 2026

In-depth technical guide on the in vivo formation of N(1)-Acetylsulfamethoxazole and N(4)-Acetylsulfamethoxazole from sulfamethoxazole.

Executive Summary

Sulfamethoxazole (SMX) metabolism is a critical determinant of both its therapeutic efficacy and its toxicological profile.[1] While the primary metabolic pathway in humans involves N(4)-acetylation via N-acetyltransferase (NAT) enzymes, the formation and stability of N(1)-acetylsulfamethoxazole represent a distinct, often overlooked, pharmacokinetic phenomenon.

This guide provides a rigorous technical analysis of the acetylation pathways of SMX. It clarifies the nomenclature, distinguishes the irreversible N(4)-acetylation (linked to crystalluria and inactivation) from the reversible N(1)-acetylation, and details the experimental protocols required to isolate and quantify these isomers in biological matrices.

Mechanistic Pathways of Acetylation[2]

Structural Distinction: N(1) vs. N(4)

Sulfonamides possess two nitrogen atoms susceptible to substitution:

  • N(4)-position (Aniline Nitrogen): The primary site of enzymatic acetylation by NAT1 and NAT2.[2] This reaction is generally considered irreversible in vivo and yields the stable, less soluble metabolite N(4)-acetylsulfamethoxazole (N4-AcSMX) .

  • N(1)-position (Sulfonamide Nitrogen): This position is acidic (pKa ~5.7). Substitution here creates an acyl-sulfonamide (imide-like) structure. N(1)-acetylsulfamethoxazole (N1-AcSMX) is pharmacologically distinct; it is labile and capable of undergoing rapid deacetylation back to the parent drug, SMX.

Enzymology of Formation
The N(4)-Acetylation Pathway (Major)

The formation of N4-AcSMX is catalyzed by cytosolic arylamine N-acetyltransferases.

  • Enzymes: NAT1 (ubiquitous) and NAT2 (liver/gut predominant).

  • Kinetics: SMX is a specific substrate for NAT1 but is also metabolized by NAT2. The reaction follows "Ping Pong Bi Bi" kinetics, where the enzyme is first acetylated by Acetyl-CoA, releasing CoASH, and then transfers the acetyl group to the arylamine substrate (SMX).

  • Pharmacogenetics: NAT2 polymorphism determines "slow" vs. "rapid" acetylator phenotypes.[3] Slow acetylators accumulate higher levels of parent SMX and the reactive hydroxylamine metabolite (via CYP2C9), predisposing them to hypersensitivity reactions.

The N(1)-Acetylation Pathway (Minor/Reversible)

Unlike the N4 metabolite, N1-AcSMX is not the primary product of NAT enzymes. In vivo studies indicate that if N1-AcSMX is administered or formed, it functions as a prodrug , rapidly deacetylating to regenerate SMX.

  • Mechanism: The N1-acetyl bond is chemically labile due to the electron-withdrawing effect of the sulfonyl group.

  • In Vivo Fate: N1-AcSMX

    
     SMX 
    
    
    
    N4-AcSMX.
  • Note: High concentrations of "N1-substituted" metabolites in urine are typically N(1)-glucuronides , not N(1)-acetyl derivatives. Confusion in literature often stems from nomenclature inconsistencies.

Metabolic Pathway Diagram

The following diagram illustrates the divergent fates of the N1 and N4 pathways, highlighting the reversibility of the N1-acetyl species.

SMX_Metabolism SMX Sulfamethoxazole (Parent) N4_AcSMX N(4)-Acetylsulfamethoxazole (Major Metabolite) SMX->N4_AcSMX NAT1 / NAT2 (Irreversible) N1_AcSMX N(1)-Acetylsulfamethoxazole (Labile/Reversible) SMX->N1_AcSMX Minor/Synthetic SMX_HA SMX-Hydroxylamine (Reactive) SMX->SMX_HA CYP2C9 (Oxidation) N1_Gluc N(1)-Glucuronide SMX->N1_Gluc UGT Enzymes N1_AcSMX->SMX Deacetylation (Rapid In Vivo)

Caption: Metabolic fate of Sulfamethoxazole showing the irreversible N4-acetylation vs. the reversible N1-acetylation pathway.

Analytical Methodologies

Accurate quantification requires separating the N1 and N4 isomers, which have identical molecular weights (MW 295.3).

LC-MS/MS Separation Protocol

Objective: Differentiate N1-AcSMX, N4-AcSMX, and SMX in plasma/urine.

  • Sample Preparation:

    • Plasma: Protein precipitation using acetonitrile (1:3 v/v) containing internal standard (SMX-d4). Centrifuge at 10,000 x g for 10 min.

    • Urine: Dilute 1:10 with mobile phase A to prevent column saturation.

  • Chromatography (HPLC/UPLC):

    • Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Retention Logic: N4-AcSMX is less polar than SMX and typically elutes after the parent drug. N1-AcSMX is structurally distinct; its elution time must be validated with synthetic standards as it may co-elute with SMX under certain pH conditions due to the acidity of the N1 position.

  • Mass Spectrometry (MRM Mode):

    • Ionization: ESI Positive.

    • Transitions:

      • SMX: 254.1

        
         156.0
        
      • N4-AcSMX: 296.1

        
         134.0 (Characteristic fragment of the acetyl-aniline moiety).
        
      • N1-AcSMX: 296.1

        
         99.0 (Fragment specific to the isoxazole ring if N1-acetylated). Note: Fragmentation patterns must be confirmed experimentally as N1-substitution alters the fragmentation pathway.
        
Quantitative Data Summary (Human PK)
ParameterSulfamethoxazole (SMX)N(4)-Acetyl-SMXN(1)-Acetyl-SMX
Formation Enzyme -NAT1 / NAT2Non-enzymatic / Labile
Urinary Excretion ~15-20%~50-70% (Major)Negligible / Trace
Solubility (pH 5.5) ModerateLow (Crystalluria Risk)Variable
Half-Life 8-10 hoursRenal dependentRapid conversion to SMX
Toxicity Hypersensitivity (via CYP)Renal StonesLow (Prodrug behavior)

Experimental Protocols

In Vitro NAT Activity Assay (N4-Formation)

This protocol validates the acetylation capacity of liver cytosol or recombinant NAT enzymes.

Reagents:

  • Recombinant NAT1 or NAT2.

  • Substrate: Sulfamethoxazole (100 µM).

  • Cofactor: Acetyl-CoA (1 mM).

  • Buffer: PBS pH 7.4 with 1 mM DTT.

Workflow:

  • Pre-incubation: Mix enzyme and SMX in buffer at 37°C for 5 min.

  • Initiation: Add Acetyl-CoA.

  • Incubation: Incubate for 10–30 min.

  • Termination: Stop reaction with ice-cold acetonitrile containing Internal Standard.

  • Analysis: Quantify N4-AcSMX via HPLC-UV (254 nm) or LC-MS/MS.

  • Control: Run parallel incubation without Acetyl-CoA to rule out spontaneous acetylation.

In Vivo Deacetylation Study (N1-Stability)

To confirm the lability of the N1-isomer:

  • Subject: Rat or Mouse model (n=3).

  • Administration: IV bolus of synthesized N(1)-Acetylsulfamethoxazole .

  • Sampling: Collect blood at 5, 15, 30, 60 min.

  • Readout: Monitor the appearance of SMX and subsequent appearance of N4-AcSMX.

  • Validation: If N1-AcSMX is stable, SMX levels will remain low. If labile, SMX levels will spike rapidly, followed by the slow formation of N4-AcSMX.

Clinical & Toxicological Implications

  • Crystalluria: The N(4)-acetyl metabolite is significantly less soluble in acidic urine than the parent drug. This leads to precipitation and kidney stone formation (urolithiasis), a classic side effect of sulfonamides.

  • Hypersensitivity: While acetylation is a detoxification pathway, "slow acetylators" shunt more SMX towards the CYP2C9 pathway, forming the reactive SMX-hydroxylamine . This metabolite binds to proteins, creating haptens that trigger T-cell mediated hypersensitivity (Stevens-Johnson Syndrome).

  • N1-Artifacts: Researchers must be cautious of "N1-acetyl" peaks in stored urine samples; acyl-glucuronides can sometimes rearrange or degrade, but true N1-acetyl formation is not a dominant physiological process.

References

  • Pharmacokinetics of N1-acetyl- and N4-acetylsulphamethoxazole in man. Source: Clinical Pharmacokinetics (1979).[4] URL:[Link]

  • N-Acetyltransferase (NAT) 1 and NAT2 Enzyme Activities Drive Interindividual Variability in Sulfamethoxazole N-Acetylation. Source: Drug Metabolism and Disposition (2025).[5][6] URL:[Link][5]

  • N4-acetyl-sulfamethoxazole stone in a patient on chronic trimethoprim/sulfamethoxazole therapy. Source: American Journal of Clinical and Experimental Urology (2024). URL:[Link]

  • Sulfamethoxazole is metabolized to the hydroxylamine in humans. Source: Clinical Pharmacology and Therapeutics (1992).[7] URL:[Link]

  • Comparison of the determination of four sulphonamides and their N4-acetyl metabolites in swine muscle tissue. Source: Journal of Chromatography B (1994).[8] URL:[Link]

Sources

Biological activity of N(1)-Acetylsulfamethoxazole

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of N(1)-Acetylsulfamethoxazole

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N(1)-Acetylsulfamethoxazole, a primary metabolite of the widely used antibiotic, sulfamethoxazole. Designed for researchers, scientists, and drug development professionals, this document delves into the pharmacokinetics, mechanism of action, antimicrobial spectrum, and toxicological profile of this compound. Furthermore, it offers detailed, field-proven experimental protocols for the practical assessment of its biological activities.

Introduction: The Significance of a Metabolite

Sulfamethoxazole is a sulfonamide antibiotic that has been a cornerstone in the treatment of various bacterial infections for decades.[1][2] Its primary mechanism of action involves the inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate synthesis pathway.[2][3] Upon administration, sulfamethoxazole is metabolized in the liver into several byproducts, with N(4)-acetylsulfamethoxazole and N(1)-acetylsulfamethoxazole being significant metabolites.[4][5][6] While N(4)-acetylsulfamethoxazole is generally considered microbiologically inactive, the biological role of N(1)-Acetylsulfamethoxazole is more complex. This guide will elucidate the current understanding of N(1)-Acetylsulfamethoxazole's biological activity, which is largely attributed to its in vivo deacetylation back to the parent compound, sulfamethoxazole.[5] Understanding the behavior of this metabolite is crucial for a complete picture of sulfamethoxazole's efficacy, potential for toxicity, and its environmental impact.

Pharmacokinetics and Metabolism: A Tale of Two Acetylations

The metabolism of sulfamethoxazole is a critical determinant of its therapeutic and adverse effects. The primary routes of metabolism involve acetylation and oxidation.[6][7]

  • N(4)-Acetylation: This is the major metabolic pathway, leading to the formation of N(4)-acetylsulfamethoxazole.[7][8] This metabolite is generally considered inactive and is excreted in the urine.[5]

  • N(1)-Acetylation: This pathway results in the formation of N(1)-Acetylsulfamethoxazole. A key characteristic of this metabolite is its ability to be deacetylated back to the active parent drug, sulfamethoxazole.[5] This metabolic retroconversion implies that N(1)-Acetylsulfamethoxazole can act as a prodrug, contributing to the overall antibacterial effect of sulfamethoxazole.

The pharmacokinetic profile of N(1)-Acetylsulfamethoxazole is intrinsically linked to its parent compound. Following its formation, it can be re-acetylated to N(4)-acetylsulfamethoxazole or deacetylated to sulfamethoxazole.[5] This dynamic interplay influences the concentration and duration of action of the active drug in the body.

Sulfamethoxazole Metabolism SMX Sulfamethoxazole (Active) N1_acetyl N(1)-Acetylsulfamethoxazole SMX->N1_acetyl N(1)-Acetylation N4_acetyl N(4)-Acetylsulfamethoxazole (Inactive) SMX->N4_acetyl N(4)-Acetylation (Major Pathway) N1_acetyl->SMX Deacetylation (Reactivation) N1_acetyl->N4_acetyl Acetylation

Caption: Metabolic pathways of Sulfamethoxazole.

Mechanism of Action: An Indirect Inhibition

The antibacterial action of N(1)-Acetylsulfamethoxazole is primarily attributed to its conversion to sulfamethoxazole.[5] Sulfamethoxazole is a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS).[3] This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a crucial step in the synthesis of folic acid (vitamin B9).[2][3] Bacteria must synthesize their own folic acid, which is a precursor for the synthesis of nucleotides (and therefore DNA and RNA) and certain amino acids. By blocking this pathway, sulfamethoxazole halts bacterial growth and replication, exerting a bacteriostatic effect.[2][3]

There is limited evidence to suggest that N(1)-Acetylsulfamethoxazole possesses significant intrinsic antibacterial activity. Its efficacy is dependent on the rate and extent of its deacetylation to the active parent compound.

Folate Synthesis Inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS DHP Dihydropteridine Pyrophosphate DHP->DHPS DHF Dihydrofolic Acid DHPS->DHF THF Tetrahydrofolic Acid DHF->THF Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides SMX Sulfamethoxazole SMX->DHPS Inhibition

Caption: Inhibition of the bacterial folate synthesis pathway.

Antimicrobial Spectrum and Resistance

Given that the activity of N(1)-Acetylsulfamethoxazole is dependent on its conversion to sulfamethoxazole, its antimicrobial spectrum is expected to mirror that of the parent drug. Sulfamethoxazole is effective against a broad range of Gram-positive and Gram-negative bacteria.

Bacterial resistance to sulfamethoxazole is a significant clinical concern and can arise through several mechanisms:[3]

  • Mutations in the DHPS enzyme: Changes in the amino acid sequence of DHPS can reduce the binding affinity of sulfamethoxazole, rendering the drug less effective.[3]

  • Increased production of PABA: Bacteria may overproduce the natural substrate, PABA, which can outcompete sulfamethoxazole for binding to DHPS.[3]

  • Alternative metabolic pathways: Some bacteria may develop or acquire alternative pathways for folic acid synthesis that bypass the step catalyzed by DHPS.

  • Horizontal gene transfer: Resistance genes, such as sul1 and sul2, which code for resistant forms of DHPS, can be transferred between bacteria on mobile genetic elements.[9][10]

Toxicological Profile

The toxicity of N(1)-Acetylsulfamethoxazole is closely linked to the known adverse effects of sulfamethoxazole and its metabolites.

  • Hypersensitivity Reactions: Sulfonamides are known to cause a range of hypersensitivity reactions, from skin rashes to more severe conditions like Stevens-Johnson syndrome. These are thought to be mediated by reactive metabolites.

  • Crystalluria: Poorly soluble metabolites of sulfonamides can precipitate in the urine, leading to crystalluria and potential kidney damage.[1][11] N(4)-acetylsulfamethoxazole, in particular, has been implicated in this phenomenon.[1][11]

  • Mutagenicity: Some studies have suggested that certain metabolites of sulfamethoxazole may have mutagenic potential. For instance, N-acetoxy-sulfamethoxazole has been shown to be weakly mutagenic in the Ames test.[12] N(4)-acetylsulfamethoxazole is also suspected of causing genetic defects.[13][14]

Experimental Protocols

The following protocols are provided as a guide for researchers to assess the biological activity of N(1)-Acetylsulfamethoxazole.

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • N(1)-Acetylsulfamethoxazole

  • Bacterial strain (e.g., E. coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare Stock Solution: Dissolve N(1)-Acetylsulfamethoxazole in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in MHB across the wells of a 96-well plate.

  • Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Read Results: The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.

MIC Determination Workflow start Start prep_stock Prepare N(1)-Acetylsulfamethoxazole Stock Solution start->prep_stock serial_dilution Perform Serial Dilutions in 96-Well Plate prep_stock->serial_dilution inoculate Inoculate Wells serial_dilution->inoculate prep_inoculum Prepare Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Determine MIC incubate->read_mic end End read_mic->end

Caption: Workflow for MIC determination.

Cytotoxicity Assay (MTT Assay)

This assay assesses the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Human cell line (e.g., HepG2)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • N(1)-Acetylsulfamethoxazole

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of N(1)-Acetylsulfamethoxazole for 24-48 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the untreated control.

Quantitative Data Summary

The following table provides a summary of the pharmacokinetic parameters of sulfamethoxazole and its major metabolite.

ParameterSulfamethoxazoleN(4)-Acetylsulfamethoxazole
Plasma Half-Life ~10 hours~22 hours[15]
Protein Binding ~70%[6]37%[15]
Primary Route of Excretion RenalRenal[5][15]
% of Dose in Urine ~14.4% (unchanged)[7]~43.5%[7]

Conclusion

N(1)-Acetylsulfamethoxazole is a significant metabolite of sulfamethoxazole that plays a complex role in the overall biological activity of the parent drug. While it appears to have limited intrinsic antibacterial properties, its ability to be deacetylated back to the active sulfamethoxazole makes it an important contributor to the drug's therapeutic effect, effectively acting as a prodrug. A thorough understanding of its pharmacokinetics, metabolism, and potential for toxicity is essential for optimizing the clinical use of sulfamethoxazole and for assessing its environmental fate. The protocols provided in this guide offer a robust framework for the continued investigation of N(1)-Acetylsulfamethoxazole and other drug metabolites.

References

  • Sulfisoxazole Acetyl | C13H15N3O4S | CID 6662. PubChem. [Link]

  • N(4)-acetylsulfamethoxazole | C12H13N3O4S | CID 65280. PubChem. [Link]

  • Vree, T. B., Hekster, Y. A., Damsma, J. E., van der Kleijn, E., & O'Reilly, W. J. (1979). Pharmacokinetics of N1-acetyl- and N4-acetylsulphamethoxazole in man. Clinical pharmacokinetics, 4(4), 310–319. [Link]

  • Al-Masoudi, N. A., & Al-Amiery, A. A. (2021). Biological Activity of Metal Complexes of Sulfamethoxazole and Its Derivatives: A Literature Review. Iraqi Health and Medical Journal, 38(1), 328-343. [Link]

  • What is the mechanism of Sulfamethoxazole? Patsnap Synapse. (2024, July 17). [Link]

  • Cribb, A. E., Spielberg, S. P., & Griffin, G. P. (1995). In vitro formation, disposition and toxicity of N-acetoxy-sulfamethoxazole, a potential mediator of sulfamethoxazole toxicity. The Journal of pharmacology and experimental therapeutics, 275(3), 1358–1366. [Link]

  • Winter, H. R., Unadkat, J. D., & Levy, R. H. (2009). Metabolism by N-acetyltransferase 1 in vitro and in healthy volunteers: a prototype for targeted inhibition. The Journal of pharmacology and experimental therapeutics, 329(3), 967–974. [Link]

  • Qi, W., Li, H., Li, H., Zhang, J., & Wang, R. (2024). Removal and ecological impact of sulfamethoxazole and N-acetyl sulfamethoxazole in mesocosmic wetlands dominated by submerged plants: Plant tolerance, microbial response, and nitrogen transformation. Science of the total environment, 967, 178034. [Link]

  • Morgan, K., Donelan, W., Andre, M., Janelle, J., Canales, B., & Bird, V. G. (2024). N4-acetyl-sulfamethoxazole stone in a patient on chronic trimethoprim/sulfamethoxazole therapy: a case report and literature review. American journal of clinical and experimental urology, 12(5), 296–300. [Link]

  • Marwaha, S., Uvell, H., Salin, O., Lindgren, A. E., Silver, J., Elofsson, M., & Gylfe, A. (2014). N-acylated derivatives of sulfamethoxazole and sulfafurazole inhibit intracellular growth of Chlamydia trachomatis. Antimicrobial agents and chemotherapy, 58(5), 2968–2971. [Link]

  • Vree, T. B., Hekster, Y. A., Tijhuis, M. W., & Termond, E. F. (1986). Pharmacokinetics, metabolism and renal excretion of sulfatroxazole and its 5-hydroxy- and N4-acetyl-metabolites in man. Biopharmaceutics & drug disposition, 7(3), 239–252. [Link]

  • Sulfamethoxazole | C10H11N3O3S | CID 5329. PubChem. [Link]

  • Tappe, W., Herbst, F. A., & Kummer, S. (2013). Sulfamethoxazole is Metabolized and Mineralized at Extremely Low Concentrations. Environmental Science & Technology, 47(10), 5167–5174. [Link]

  • van der Ven, A. J., Vree, T. B., van Ewijk-Beneken Kolmer, E. W., Verwey-van Wissen, C. P., & van der Meer, J. W. (1995). Pharmacokinetics of sulfamethoxazole with its hydroxy metabolites and N4-acetyl-,N1-glucuronide conjugates in healthy human volunteers. Arzneimittel-Forschung, 45(2), 173–177. [Link]

  • Vree, T. B., & Hekster, Y. A. (1980). Excretion rates of sulfamethoxazole and N4-acetyl-sulfamethoxazole by fresh water turtles Pseudemys scripta elegans. Pharmacology, 20(5), 273–276. [Link]

  • Morgan, K., Donelan, W., Andre, M., Janelle, J., Canales, B., & Bird, V. G. (2024). N4-acetyl-sulfamethoxazole stone in a patient on chronic trimethoprim/sulfamethoxazole therapy: a case report and literature review. American journal of clinical and experimental urology, 12(5), 296–300. [Link]

  • Di Cesare, A., Eckert, E. M., & Corno, G. (2016). Effects of Sulfamethoxazole on Growth and Antibiotic Resistance of A Natural Microbial Community. Microorganisms, 4(4), 44. [Link]

  • van der Aart, M. H., van den Born, J., Gansevoort, R. T., & Touw, D. J. (2025). Pharmacometabolomics Study of Sulfamethoxazole and Trimethoprim in Kidney Transplant Recipients: Real-World Metabolism and Urinary Excretion. Metabolites, 15(7), 11. [Link]

  • Martínez-García, M., González-Gil, L., Lema, J. M., & Carballa, M. (2022). Antibiotic resistance response to sulfamethoxazole from the intracellular and extracellular DNA fractions of activated sludge. bioRxiv. [Link]

  • Sulfamethoxazole. Wikipedia. [Link]

Sources

Technical Guide: N(1)-Acetylsulfamethoxazole — Metabolic Dynamics and Pharmacological Mechanism

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical whitepaper designed for drug development scientists. It addresses the specific entity N(1)-acetylsulfamethoxazole while contextualizing it within the broader metabolic fate of sulfamethoxazole (SMX), distinguishing it clearly from the terminal metabolite N(4)-acetylsulfamethoxazole .

Executive Summary

N(1)-acetylsulfamethoxazole (N1-AcSMX) represents a distinct, labile metabolic intermediate often overshadowed by the major terminal metabolite, N(4)-acetylsulfamethoxazole (N4-AcSMX). While N4-AcSMX is the stable, inactive species responsible for crystalluria-induced renal toxicity, N1-AcSMX functions as a metabolic reservoir .

Its "Mechanism of Action" is defined not by direct target engagement (DHPS inhibition), but by its reversible hydrolysis (deacetylation) which regenerates the active parent drug, sulfamethoxazole. This guide details the bidirectional kinetics, stability profiles, and analytical protocols required to distinguish N1-AcSMX from its isomers in pharmacokinetic studies.

Part 1: Chemical Structure and Metabolic Distinction

To understand the mechanism, one must first distinguish the acetylation sites. Sulfamethoxazole contains two nitrogen atoms susceptible to acetylation:

  • N(4)-Position (Aniline Nitrogen): The primary site of metabolism by N-acetyltransferase 2 (NAT2). Acetylation here creates a stable amide bond, permanently inactivating the drug.

  • N(1)-Position (Sulfonamide Nitrogen): Acetylation here creates a labile sulfonimide/acetamide bond.

FeatureN(1)-AcetylsulfamethoxazoleN(4)-Acetylsulfamethoxazole
Structure Acetyl group on sulfonamide NAcetyl group on aniline N
Stability Labile (Rapidly deacetylates)Stable (Excreted unchanged)
Activity Pro-drug / ReservoirInactive (Does not bind DHPS)
Solubility ModeratePoor (Risk of crystallization)
Metabolic Fate Reverts to SMX or converts to N4Renal Excretion

Part 2: Mechanism of Action (Metabolic Flux)

The "Futile Cycle" Mechanism

N(1)-AcSMX does not exhibit significant intrinsic antibacterial activity because the N1-proton is required for the sulfonamide moiety to mimic the transition state of PABA in the dihydropteroate synthase (DHPS) active site.

Instead, its mechanism is bio-regeneration . In vivo, N(1)-AcSMX undergoes rapid hydrolysis (deacetylation), releasing free sulfamethoxazole. This creates a "futile cycle" where the compound acts as a transient carrier.

The Pathway Dynamics
  • Formation: SMX is acetylated at the N1 position (minor pathway) or N1-AcSMX is administered/formed as an impurity.

  • Regeneration: N1-AcSMX is deacetylated back to SMX.[1]

  • Terminal Inactivation: The regenerated SMX is eventually acetylated by NAT2 at the N4 position to form N4-AcSMX, which cannot be reversed.

Visualization: The SMX Metabolic Flux

The following diagram illustrates the reversible nature of N(1)-acetylation versus the irreversible N(4)-acetylation.

SMX_Metabolism SMX Sulfamethoxazole (Active Parent) N1 N(1)-Acetylsulfamethoxazole (Labile Reservoir) SMX->N1 Minor Acetylation N4 N(4)-Acetylsulfamethoxazole (Inactive/Toxic) SMX->N4 NAT2 Acetylation (Major Pathway) N1->SMX Rapid Deacetylation (Hydrolysis) N1->N4 Isomerization/Transacetylation (Theoretical) Excretion Renal Excretion (Crystalluria Risk) N4->Excretion Elimination

Caption: Metabolic flux showing N(1)-AcSMX as a reversible intermediate reverting to the active parent, while N(4)-AcSMX represents the terminal sink.

Part 3: Experimental Protocols for Detection

Distinguishing N(1) from N(4) is critical due to the instability of the N(1) species. Standard extraction methods often degrade N(1)-AcSMX back to the parent, leading to underestimation of the metabolite.

Protocol: Differential HPLC Quantitation

Objective: Quantify N(1)-AcSMX without inducing artificial hydrolysis.

Reagents:

  • Mobile Phase A: 0.01M Acetate buffer (pH 4.5)

  • Mobile Phase B: Acetonitrile (HPLC Grade)

  • Column: C18 Reverse Phase (e.g., Nova-Pak C18), 3.9 x 150 mm.

Workflow:

  • Sample Collection:

    • Collect urine or plasma on ice immediately.

    • Crucial Step: Buffer samples to pH 5.0–6.0 immediately. Avoid strong acid/base which catalyzes N(1) deacetylation.

  • Extraction (Cold-Process):

    • Mix 100 µL plasma with 200 µL cold acetonitrile to precipitate proteins.

    • Vortex for 10s and centrifuge at 10,000g for 5 min at 4°C .

    • Note: Do not use acid precipitation (e.g., TCA) as it destroys N(1)-AcSMX.

  • Chromatography Conditions:

    • Flow Rate: 1.5 mL/min.

    • Gradient: 10% B to 40% B over 10 minutes.

    • Detection: UV at 260 nm (SMX) and 270 nm (Metabolites).

  • Validation Logic (Self-Check):

    • Control: Spike a sample with synthetic N(1)-AcSMX.

    • Test: If the SMX peak area increases over time in the autosampler while the N(1) peak decreases, your matrix is causing hydrolysis.

    • Correction: Analyze samples within 30 minutes of extraction.

Part 4: Toxicological & Research Implications[4]

While N(1)-AcSMX is not the primary toxicant, its behavior complicates the safety profile of sulfonamides.

The Solubility Paradox

N(4)-AcSMX is notorious for low solubility, leading to renal stones (urolithiasis). However, N(1)-AcSMX is generally more soluble.

  • Research Implication: If a prodrug strategy utilizes N(1)-substitution to improve solubility, the researcher must verify the rate of conversion to N(4)-AcSMX in vivo. If the conversion is too fast, the solubility benefit is lost in the renal tubule.

Interference in Drug Monitoring

Standard colorimetric assays (Bratton-Marshall) rely on the diazotization of the free N4-amine.

  • SMX: Reacts (Positive).

  • N(1)-AcSMX: Reacts (Positive, because N4 is free).

  • N(4)-AcSMX: Does not react (Negative).

  • Result: The Bratton-Marshall test cannot distinguish between Parent SMX and N(1)-AcSMX. Only HPLC can separate them. Reliance on colorimetric data will overestimate active drug levels if N(1)-AcSMX is present.

References

  • Vree, T. B., et al. (1979). "Pharmacokinetics of N1-acetyl- and N4-acetylsulphamethoxazole in man." Clinical Pharmacokinetics. Link

  • Cribb, A. E., & Spielberg, S. P. (1992). "Sulfamethoxazole toxicity: Mechanism of action and resistance." Clinical Pharmacology & Therapeutics.
  • PubChem. (2025).[2] "N(4)-Acetylsulfamethoxazole Compound Summary." National Library of Medicine. Link

  • van der Ven, A. J., et al. (1995). "Urinary recovery and kinetics of sulphamethoxazole and its metabolites in HIV-seropositive patients." British Journal of Clinical Pharmacology. Link

Sources

The Environmental Odyssey of N(1)-Acetylsulfamethoxazole: A Technical Guide to its Fate and Degradation

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unmasking a Persistent Metabolite

Sulfamethoxazole (SMX), a widely prescribed sulfonamide antibiotic, has long been a focal point of environmental concern due to its incomplete removal during wastewater treatment and its potential to promote antibiotic resistance. However, to fully comprehend the environmental burden of SMX, we must look beyond the parent compound and scrutinize its primary human metabolite, N(1)-Acetylsulfamethoxazole (N-AcSMX). Excreted in significant quantities, N-AcSMX enters aquatic and terrestrial ecosystems, where its journey—its "environmental odyssey"—unfolds.[1] This guide provides an in-depth technical exploration of the environmental fate and degradation of N-AcSMX, offering researchers, scientists, and drug development professionals a comprehensive understanding of its behavior and the methodologies to study it. We will delve into the intricate interplay of physicochemical properties and environmental factors that govern its persistence, transformation, and ultimate mineralization.

Physicochemical Profile: The Foundation of Environmental Behavior

The environmental behavior of any compound is fundamentally dictated by its inherent physicochemical properties. For N-AcSMX, these characteristics influence its solubility, mobility, and susceptibility to various degradation mechanisms.

PropertyValueSource
Molecular Formula C₁₂H₁₃N₃O₄SPubChem CID 65280[2]
Molecular Weight 295.32 g/mol PubChem CID 65280[2]
LogP (Octanol-Water Partition Coefficient) 0.7 (Computed)PubChem CID 65280[2]
pKa (Acid Dissociation Constant) Estimated to be slightly more acidic than SMX (pKa ~5.7)Inferred from[3]
Water Solubility Less lipid-soluble than SMX[3]

Abiotic Degradation: The Non-Biological Transformation Pathways

In the environment, N-AcSMX is subjected to various non-biological degradation processes, primarily hydrolysis and photolysis.

Hydrolysis: A Slow and Steady Transformation

Hydrolysis is the cleavage of chemical bonds by the addition of water. For sulfonamides, this process is generally slow under typical environmental pH (5-9) and temperature conditions.[4] While specific kinetic data for N-AcSMX is scarce, studies on other sulfonamides indicate that the S-N bond can be susceptible to cleavage over extended periods. The rate of hydrolysis is pH-dependent, with extreme pH conditions potentially accelerating the process. However, in most natural waters, hydrolysis is not considered a primary degradation pathway for N-AcSMX. The estimated half-life for the hydrolysis of many sulfonamides under environmental conditions is greater than one year.[4]

A key transformation that can occur via hydrolysis is the deacetylation of N-AcSMX back to its parent compound, sulfamethoxazole.[1] This reversion is of significant environmental concern as it regenerates the biologically active antibiotic, effectively prolonging its potential impact.

Photolysis: Degradation Driven by Light

Photodegradation, or photolysis, is a major abiotic degradation pathway for many sulfonamides, including SMX.[5] It is reasonable to infer that N-AcSMX also undergoes photodegradation upon exposure to sunlight. The process involves the absorption of light energy, leading to the excitation of the molecule and subsequent chemical reactions.

The rate of photolysis is influenced by factors such as light intensity, wavelength, and the presence of photosensitizers in the water, such as dissolved organic matter. The quantum yield, a measure of the efficiency of a photochemical process, for the neutral form of SMX is significantly higher than for its anionic form.[5] Given that N-AcSMX will also exist in both neutral and anionic forms depending on the pH, its photodegradation rate will be pH-dependent.

The primary photochemical reactions for sulfonamides involve the cleavage of the S-N bond and transformations of the aniline moiety.[6] This can lead to the formation of a variety of transformation products.

Biotic Degradation: The Microbial Contribution

Microbial activity is a cornerstone of the environmental degradation of organic pollutants. For N-AcSMX, biodegradation is a complex process that can lead to both its removal and its regeneration.

Microbial Metabolism and Co-metabolism

Microorganisms can utilize N-AcSMX as a carbon or nitrogen source, leading to its complete mineralization to carbon dioxide, water, and inorganic constituents. However, the acetyl group can render the molecule more resistant to microbial attack compared to the parent SMX.[7] Biodegradation often proceeds through co-metabolism, where the degradation of N-AcSMX is facilitated by enzymes produced by microorganisms for the degradation of other substrates.

Deacetylation: A Pathway to Reactivation

A critical biotic transformation of N-AcSMX is its deacetylation back to SMX.[1][8] This process has been observed in various environmental matrices, including rice plants, and is mediated by microbial enzymes.[8] This re-transformation is a significant factor in the overall environmental risk assessment of SMX and its metabolites, as it creates a reservoir of the active antibiotic.

Half-life in Environmental Compartments

The persistence of a compound in the environment is often expressed as its half-life (t½). While specific half-life data for N-AcSMX in soil and water are limited, studies on SMX provide some context. The biodegradation half-life of SMX can range from days to weeks depending on the microbial community and environmental conditions.[9] Given its potentially greater persistence, the half-life of N-AcSMX is expected to be longer than that of SMX under similar conditions. For instance, one study on the excretion by freshwater turtles showed biphasic half-lives of 5 and 100 minutes for both SMX and N-AcSMX, though this is a metabolic process within an organism rather than environmental degradation.[10]

Transformation Products: The Degradation Intermediates

The degradation of N-AcSMX, through both abiotic and biotic pathways, results in the formation of various transformation products (TPs). Identifying these TPs is crucial for a complete understanding of the environmental fate and for assessing the potential toxicity of the degradation mixture.

Common transformation pathways for sulfonamides include:

  • Hydroxylation: Addition of a hydroxyl group (-OH) to the aromatic ring or other parts of the molecule.

  • Deamination: Removal of the amino group (-NH₂).

  • Cleavage of the S-N bond: Breaking the bond between the sulfur and nitrogen atoms, leading to the formation of sulfanilic acid derivatives and the corresponding amine of the heterocyclic ring.[6]

  • Acetylation/Deacetylation: The interconversion between N-AcSMX and SMX.[1][8]

  • Formylation and Glycosylation: These are other potential biotransformation pathways observed in plants.[8]

The identification of these TPs typically requires sophisticated analytical techniques such as liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS).[8]

Environmental Mobility: Sorption to Soil and Sediment

The transport and bioavailability of N-AcSMX in the environment are largely governed by its sorption to soil and sediment particles. The sorption coefficient (Kd) is a measure of the distribution of a compound between the solid and aqueous phases.

The sorption of sulfonamides is highly dependent on the pH of the soil and water, as well as the organic carbon content of the soil.[11] As N-AcSMX is more acidic than SMX, it will exist predominantly in its anionic form at neutral pH. This anionic form generally exhibits lower sorption to negatively charged soil particles due to electrostatic repulsion, leading to greater mobility in the environment.[3] However, interactions with soil organic matter can still lead to significant sorption.[12]

Experimental Protocols: A Guide to Studying Degradation and Fate

To ensure the generation of reliable and comparable data, standardized or well-established protocols should be followed when investigating the environmental fate of N-AcSMX.

Abiotic Degradation Studies

Hydrolysis (adapted from OECD Guideline 111)

  • Preparation of Solutions: Prepare buffered solutions of N-AcSMX at different pH values (e.g., 4, 7, and 9) in sterile, purified water.

  • Incubation: Incubate the solutions in the dark at a constant temperature (e.g., 25°C).

  • Sampling: At predetermined time intervals, withdraw aliquots from each solution.

  • Analysis: Analyze the concentration of N-AcSMX and any potential hydrolysis products (e.g., SMX) using a validated analytical method such as LC-MS/MS.

  • Data Analysis: Determine the hydrolysis rate constant and half-life at each pH by plotting the natural logarithm of the concentration versus time.

Photolysis (adapted from OECD Guideline 316)

  • Preparation of Solutions: Prepare a solution of N-AcSMX in purified water, buffered to a relevant environmental pH.

  • Light Source: Use a light source that simulates natural sunlight (e.g., a xenon arc lamp).

  • Irradiation: Irradiate the solution in a temperature-controlled quartz cell.

  • Control: Maintain a dark control sample under the same conditions to account for any non-photolytic degradation.

  • Sampling and Analysis: At various time points, measure the concentration of N-AcSMX and its photoproducts.

  • Quantum Yield Calculation: Determine the quantum yield by measuring the rate of degradation and the light intensity absorbed by the compound.

Biotic Degradation Studies

Biodegradation in Water/Sediment (adapted from OECD Guideline 308)

  • System Setup: Establish aerobic and/or anaerobic water-sediment systems collected from a relevant environmental site.

  • Spiking: Spike the systems with a known concentration of ¹⁴C-labeled N-AcSMX to facilitate tracking of the parent compound and its transformation products.

  • Incubation: Incubate the systems in the dark at a controlled temperature.

  • Sampling: At selected time intervals, sample both the water and sediment phases.

  • Extraction and Analysis: Extract the compounds from the sediment and analyze both water and sediment extracts for N-AcSMX and its transformation products using techniques like radio-LC or LC-MS/MS.

  • Mineralization: Measure the evolved ¹⁴CO₂ to determine the extent of mineralization.

  • Data Analysis: Calculate the degradation half-life in the total system and the distribution of radioactivity among the parent compound, transformation products, and mineralized fraction.

Sorption Studies

Batch Equilibrium Method (adapted from OECD Guideline 106)

  • Soil/Sediment Preparation: Use well-characterized soil or sediment samples.

  • Solution Preparation: Prepare solutions of N-AcSMX at different concentrations in a background electrolyte solution (e.g., 0.01 M CaCl₂).

  • Equilibration: Add a known mass of soil/sediment to each solution and shake for a predetermined equilibration time (typically 24-48 hours).

  • Phase Separation: Separate the solid and aqueous phases by centrifugation.

  • Analysis: Measure the concentration of N-AcSMX in the aqueous phase.

  • Calculation: Calculate the amount of N-AcSMX sorbed to the solid phase by difference and determine the sorption coefficient (Kd) and Freundlich or Langmuir isotherm parameters.

Analytical Methodology

LC-MS/MS for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and selective quantification of N-AcSMX and its transformation products in complex environmental matrices.

  • Sample Preparation: Solid-phase extraction (SPE) is commonly used to clean up and concentrate the analytes from water samples. For soil and sediment, solvent extraction followed by SPE is typically employed.

  • Chromatographic Separation: Reversed-phase liquid chromatography is used to separate N-AcSMX from its transformation products and matrix interferences.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides high selectivity and sensitivity for quantification.

Visualizing Degradation Pathways and Workflows

To better understand the complex processes involved in the environmental fate of N-AcSMX, the following diagrams illustrate key degradation pathways and experimental workflows.

N_AcSMX N(1)-Acetylsulfamethoxazole (N-AcSMX) Abiotic_Deg Abiotic Degradation N_AcSMX->Abiotic_Deg Biotic_Deg Biotic Degradation N_AcSMX->Biotic_Deg SMX Sulfamethoxazole (SMX) SMX->Abiotic_Deg SMX->Biotic_Deg Photolysis Photolysis Abiotic_Deg->Photolysis Hydrolysis Hydrolysis Abiotic_Deg->Hydrolysis Microbial_Metabolism Microbial Metabolism Biotic_Deg->Microbial_Metabolism Deacetylation Deacetylation Biotic_Deg->Deacetylation TPs Transformation Products (e.g., hydroxylated, deaminated) Photolysis->TPs Hydrolysis->SMX Microbial_Metabolism->TPs Mineralization Mineralization (CO2, H2O, etc.) Microbial_Metabolism->Mineralization Deacetylation->SMX

Figure 1: Major environmental fate pathways of N(1)-Acetylsulfamethoxazole.

start Start: Environmental Sample (Water, Soil, Sediment) extraction Sample Preparation (e.g., SPE, Solvent Extraction) start->extraction analysis LC-MS/MS Analysis extraction->analysis quantification Quantification of N-AcSMX & TPs analysis->quantification data_analysis Data Analysis (Kinetics, Half-life) quantification->data_analysis end End: Fate & Degradation Assessment data_analysis->end

Figure 2: General experimental workflow for studying N(1)-Acetylsulfamethoxazole degradation.

Conclusion: An Ongoing Investigation

The environmental fate of N(1)-Acetylsulfamethoxazole is a multifaceted issue that extends beyond the simple degradation of a drug metabolite. Its persistence, potential for re-transformation into the active parent compound, and the formation of various transformation products necessitate a thorough understanding of its behavior in different environmental compartments. While significant progress has been made in elucidating the degradation pathways of sulfamethoxazole, more focused research is required to obtain specific quantitative data on the degradation kinetics of N-AcSMX itself. This technical guide provides a framework for such investigations, outlining the key processes, influential factors, and robust experimental methodologies. By continuing to unravel the environmental odyssey of N-AcSMX, the scientific community can better assess the true environmental risks posed by sulfonamide antibiotics and develop more effective strategies for their mitigation.

References

  • PubMed. Pharmacokinetics of N1-acetyl- and N4-acetylsulphamethoxazole in man. [Link]

  • Frontiers. Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane. [Link]

  • Degradation of the Antibiotic Sulfamethoxazole by Ozonation: A Comprehensive Review. (2024). Environmental Science and Pollution Research.
  • PubMed. Pharmacokinetics, metabolism and renal excretion of sulfatroxazole and its 5-hydroxy- and N4-acetyl-metabolites in man. [Link]

  • PubChem. N(4)-acetylsulfamethoxazole. [Link]

  • PubMed. Excretion rates of sulfamethoxazole and N4-acetyl-sulfamethoxazole by fresh water turtles Pseudemys scripta elegans. [Link]

  • ResearchGate. Fragmentation pathway proposed for metabolite N4-acetyl-sulfamethoxazole m/z 296. [Link]

  • ResearchGate. Assessing antibiotic sorption in soil: A literature review and new case studies on sulfonamides and macrolides. [Link]

  • ResearchGate. Optimization of LC-MS/MS for the Analysis of Sulfamethoxazole by using Response Surface Analysis. [Link]

  • ResearchGate. Transformation Process and Phytotoxicity of Sulfamethoxazole and N4-Acetyl-Sulfamethoxazole in Rice. [Link]

  • ResearchGate. Hydrolysis of sulphonamides in aqueous solutions. [Link]

  • PubMed Central. Biodegradation and metabolic pathway of sulfamethoxazole by Sphingobacterium mizutaii. [Link]

  • A kinetic study of the photolysis of sulfamethoxazole with special emphasis on the photoisomer. (2022). Photochemical & Photobiological Sciences.
  • PubMed Central. Hydrolysis of N-Alkyl Sulfamates and the Catalytic Efficiency of an S-N Cleaving Sulfamidase. [Link]

  • PubMed. Sulfamethoxazole sorption by sediment fractions in comparison to pyrene and bisphenol A. [Link]

  • ResearchGate. Evidence for the microbially mediated abiotic formation of reversible and non-reversible sulfamethoxazole transformation products during denitrification. [Link]

  • ACS Publications. Sulfamethoxazole is Metabolized and Mineralized at Extremely Low Concentrations. [Link]

  • Lirias. Degradation of sulfamethoxazole by heat-activated persulfate oxidation. [Link]

  • ResearchGate. (PDF) Elucidating Mechanisms of Sulfamethoxazole Sorption onto Bentonite in the Presence of Fresh Liquid Swine Manure Dissolved Organic Carbon. [Link]

  • LC/ESI/MS/MS method development and validation for the determination of sulfonamide antibiotic residues in shrimp sample. (2018). Journal of Applicable Chemistry.
  • PolyU Scholars Hub. Transformation process and phytotoxicity of sulfamethoxazole and N4-acetyl-sulfamethoxazole in rice. [Link]

  • SciSpace. Pharmacokinetics of sulfamethoxazole with its hydroxy metabolites and N4-acetyl-,N1-glucuronide conjugates in healthy human volu. [Link]

  • ResearchGate. (PDF) A kinetic study of the photolysis of sulfamethoxazole with special emphasis on the photoisomer. [Link]

  • PubMed. Degradation pathways, microbial community and electricity properties analysis of antibiotic sulfamethoxazole by bio-electro-Fenton system. [Link]

  • PubMed. Sorption and Transport of Five Sulfonamide Antibiotics in Agricultural Soil and Soil-Manure Systems. [Link]

  • Agilent. Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. [Link]

  • Influence of chemical and mineralogical soil properties on the adsorption of sulfamethoxazole and diclofenac in Mediterranean so. (2020). Environmental Science and Pollution Research.
  • PubMed. Overview of sulfonamide biodegradation and the relevant pathways and microorganisms. [Link]

  • SciSpace. Development of LC/MS techniques for plant and drug metabolism studies. [Link]

Sources

The Metabolic Journey of Sulfamethoxazole: A Historical and Mechanistic Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamethoxazole (SMX) stands as a cornerstone of antibacterial therapy, a testament to the enduring legacy of sulfonamides, the first class of synthetic antimicrobial agents to be used systemically.[1] Introduced in the United States in 1961, its clinical utility, particularly in combination with trimethoprim (TMP), has been well-established for treating a variety of bacterial infections, including those of the urinary tract, respiratory system, and prostate.[2][3] The efficacy of SMX is rooted in its ability to act as a competitive inhibitor of dihydropteroate synthase, an essential enzyme in the bacterial synthesis of folic acid.[4][5] This selective action, which targets a pathway absent in humans who obtain folate from their diet, underscores the drug's therapeutic window.[2]

However, the clinical story of sulfamethoxazole is not solely defined by its efficacy. Its metabolism is a critical determinant of both its therapeutic action and its potential for adverse reactions. The biotransformation of SMX is a complex interplay of enzymatic pathways, primarily occurring in the liver, that lead to the formation of various metabolites.[6] Understanding this metabolic journey, from its historical discovery to the intricate molecular mechanisms and the influence of individual genetic variability, is paramount for optimizing its use and mitigating risks. This guide provides a comprehensive exploration of the discovery and history of sulfamethoxazole metabolism, its core metabolic pathways, the analytical methodologies used for its study, and the clinical implications of its metabolic profile.

A Historical Perspective: Unraveling the Metabolic Fate of Sulfonamides

The story of sulfamethoxazole metabolism is intrinsically linked to the broader history of sulfonamide research. The journey began in the 1930s with the discovery of Prontosil, a sulfonamide dye, which was found to be inactive in vitro but effective in vivo.[7][8] This paradox was resolved in 1935 when researchers at the Pasteur Institute discovered that Prontosil was a prodrug, metabolized in the body to its active form, sulfanilamide.[8][9] This seminal discovery not only unveiled the mechanism of action for the first sulfa drugs but also established the concept of "bioactivation" in pharmacology.[7]

Early investigations into sulfanilamide's fate in the body revealed that it underwent acetylation, a key metabolic pathway for many arylamine-containing compounds. This observation laid the groundwork for future studies on the metabolism of other sulfonamides, including sulfamethoxazole. The development of pharmacogenetics in the 1950s and 60s, spurred by observations of variable patient responses to drugs like isoniazid, further highlighted the importance of understanding metabolic pathways and the genetic basis for their variability.[10][11][12] These foundational discoveries set the stage for a more detailed exploration of the specific metabolic pathways of newer sulfonamides like sulfamethoxazole.

Core Metabolic Pathways of Sulfamethoxazole

Sulfamethoxazole is extensively metabolized in the human liver, with at least five distinct metabolites being identified.[6] The two primary and most clinically relevant metabolic pathways are N-acetylation and oxidation (N-hydroxylation).[6] A minor pathway of glucuronidation also contributes to its biotransformation.[3]

N-Acetylation: The Major Detoxification Route

The most significant metabolic pathway for sulfamethoxazole is N-acetylation at the N4 position of its arylamine group, leading to the formation of N4-acetyl-sulfamethoxazole.[2][6] This metabolite is microbiologically inactive and is the predominant form of the drug excreted in the urine, accounting for approximately 50-70% of the excreted dose.[2][3] This pathway is primarily a detoxification route, as the acetylated metabolite is less toxic than the parent compound.

The enzymes responsible for this reaction are the N-acetyltransferases (NATs), specifically the polymorphic NAT2 enzyme.[13] The activity of NAT2 varies significantly among individuals due to genetic polymorphisms, leading to different "acetylator" phenotypes: slow, intermediate, and rapid.[13] This genetic variability has significant clinical implications, as slow acetylators may have a reduced capacity to detoxify sulfamethoxazole, potentially leading to an increased risk of adverse drug reactions.[1]

Oxidation: The Pathway to Bioactivation and Hypersensitivity

A second crucial metabolic pathway for sulfamethoxazole is oxidation, specifically N-hydroxylation of the N4-arylamine group to form N4-hydroxy-sulfamethoxazole, also known as sulfamethoxazole hydroxylamine.[6] This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2C9.[3][14] While this is a minor pathway in terms of the total amount of drug metabolized, it is of immense clinical importance.

The hydroxylamine metabolite is not a stable end-product but rather a reactive intermediate. It can be further oxidized to the highly reactive and toxic nitroso-sulfamethoxazole.[6] This nitroso metabolite is an electrophile that can covalently bind to cellular macromolecules, including proteins, which is believed to be a key initiating event in the pathogenesis of sulfamethoxazole-induced hypersensitivity reactions.[11] These reactions can range from mild skin rashes to severe and life-threatening conditions like Stevens-Johnson syndrome.[12]

The formation of the hydroxylamine metabolite is therefore considered a "bioactivation" pathway, converting the relatively benign parent drug into a reactive species. The balance between the detoxification pathway of N-acetylation and the bioactivation pathway of N-hydroxylation is a critical determinant of an individual's susceptibility to sulfamethoxazole toxicity.

Diagram of Sulfamethoxazole Metabolism

Sulfamethoxazole_Metabolism SMX Sulfamethoxazole (SMX) Acetyl_SMX N4-Acetyl-Sulfamethoxazole (Inactive Metabolite) SMX->Acetyl_SMX NAT2 (Major Pathway) Hydroxy_SMX N4-Hydroxy-Sulfamethoxazole (Hydroxylamine Metabolite) SMX->Hydroxy_SMX CYP2C9 (Minor Pathway) Nitroso_SMX Nitroso-Sulfamethoxazole (Reactive Metabolite) Hydroxy_SMX->Nitroso_SMX Oxidation Protein_Adducts Protein Adducts (Toxicity) Nitroso_SMX->Protein_Adducts Covalent Binding

Caption: Major metabolic pathways of sulfamethoxazole.

Pharmacogenomics: The Influence of Genetic Variation

The metabolism of sulfamethoxazole is significantly influenced by genetic polymorphisms in the primary metabolizing enzymes, NAT2 and CYP2C9.

Table 1: Key Genetic Polymorphisms Affecting Sulfamethoxazole Metabolism

EnzymeAllele VariantEffect on Enzyme ActivityClinical Consequence
NAT2 Slow acetylator genotypes (e.g., NAT25, NAT26, NAT27)Decreased N-acetylation capacityIncreased plasma concentrations of parent SMX, potential for increased formation of reactive metabolites, and higher risk of hypersensitivity reactions.[1][5]
CYP2C9 CYP2C92Reduced enzyme activityDecreased formation of the hydroxylamine metabolite, potentially protective against hypersensitivity reactions.[15]
CYP2C9 CYP2C9*3Significantly reduced enzyme activityMarkedly decreased formation of the hydroxylamine metabolite, potentially offering a protective effect against hypersensitivity.[15][16]

Studies have shown that individuals with NAT2 slow acetylator genotypes have significantly higher plasma concentrations of sulfamethoxazole compared to rapid acetylators.[5] This can lead to a greater proportion of the drug being shunted down the oxidative pathway, increasing the formation of the reactive hydroxylamine metabolite and consequently, the risk of adverse reactions.[1] Conversely, genetic variants of CYP2C9 that result in decreased enzyme activity, such as CYP2C92 and CYP2C93, lead to reduced formation of the hydroxylamine metabolite.[15] This may confer a protective effect against sulfamethoxazole-induced hypersensitivity.[15]

Experimental Methodologies for Studying Sulfamethoxazole Metabolism

The elucidation of sulfamethoxazole's metabolic pathways has been made possible through a variety of in vitro and in vivo experimental techniques.

In Vitro Metabolism Studies Using Human Liver Microsomes

Human liver microsomes are a subcellular fraction containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s, making them an invaluable tool for in vitro metabolism studies.[8]

Experimental Workflow for In Vitro Metabolism Assay

InVitro_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Sample Prep cluster_analysis Analysis Thaw Thaw Human Liver Microsomes on Ice Prepare_Incubation Prepare Incubation Mixture (Buffer, SMX) Thaw->Prepare_Incubation Pre_Incubate Pre-incubate at 37°C Prepare_Incubation->Pre_Incubate Initiate_Reaction Initiate Reaction (Add NADPH) Pre_Incubate->Initiate_Reaction Incubate Incubate at 37°C (with agitation) Initiate_Reaction->Incubate Terminate Terminate Reaction (e.g., Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS LC-MS/MS Analysis Collect_Supernatant->LCMS Data_Analysis Data Analysis LCMS->Data_Analysis

Caption: A typical workflow for an in vitro sulfamethoxazole metabolism assay.

Detailed Protocol: In Vitro Metabolism of Sulfamethoxazole using Human Liver Microsomes

  • Preparation of Reagents:

    • Prepare a 100 mM phosphate buffer (pH 7.4).

    • Prepare a stock solution of sulfamethoxazole in a suitable solvent (e.g., methanol or DMSO), ensuring the final solvent concentration in the incubation is less than 1%.

    • Prepare a 20 mM NADPH regenerating solution in phosphate buffer.

  • Microsome Preparation:

    • Thaw cryopreserved human liver microsomes on ice.[5]

    • Dilute the microsomes to the desired protein concentration (e.g., 0.5-1 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a microcentrifuge tube, combine the phosphate buffer, the sulfamethoxazole working solution, and the diluted microsome suspension.

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.[5]

    • Initiate the metabolic reaction by adding the NADPH solution.

    • Incubate for a defined period (e.g., 0, 15, 30, 60 minutes) at 37°C with gentle agitation.[5]

  • Reaction Termination and Sample Preparation:

    • Terminate the reaction by adding an equal volume of ice-cold acetonitrile or other suitable organic solvent.[4] This step also serves to precipitate the microsomal proteins.

    • Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.[4][17]

    • Carefully transfer the supernatant to a new tube for analysis.[4]

Analytical Techniques for Metabolite Quantification

High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the gold standard for the separation and quantification of sulfamethoxazole and its metabolites.[18]

Table 2: Example HPLC Parameters for Sulfamethoxazole and Metabolite Analysis

ParameterCondition
Column C18, 250 x 4.6 mm, 5 µm[2]
Mobile Phase Water:Acetonitrile:Methanol (60:35:5 v/v), pH 2.5 with H₃PO₄[2]
Flow Rate 1.0 mL/min[2]
Detection UV at 278 nm[2]
Injection Volume 20 µL[18]

Sample Preparation for LC-MS/MS Analysis:

For more complex biological matrices like plasma or urine, additional sample preparation steps may be required to remove interfering substances. Common techniques include:

  • Protein Precipitation: As described in the in vitro protocol, this is a simple and effective method for removing proteins from plasma or serum samples.[17]

  • Liquid-Liquid Extraction (LLE): This technique separates analytes from the sample matrix based on their differential solubility in two immiscible liquid phases.[17]

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively adsorb the analytes of interest, which are then eluted with a suitable solvent. This technique offers excellent sample cleanup and concentration.[19]

Clinical Implications and Future Directions

The metabolism of sulfamethoxazole has profound clinical implications. The interplay between the major detoxification pathway of N-acetylation and the minor but critical bioactivation pathway of N-hydroxylation is a key determinant of the drug's safety profile. The significant inter-individual variability in these pathways, largely driven by genetic polymorphisms in NAT2 and CYP2C9, underscores the potential for personalized medicine approaches to sulfamethoxazole therapy.

Pharmacogenomic testing for NAT2 and CYP2C9 variants prior to initiating sulfamethoxazole therapy could help identify patients at a higher risk of developing adverse reactions. For example, individuals identified as NAT2 slow acetylators might be candidates for alternative therapies or require closer monitoring for signs of hypersensitivity.

Future research in this area will likely focus on further elucidating the complex interplay of genetic and non-genetic factors that influence sulfamethoxazole metabolism and toxicity. The development of more comprehensive pharmacogenomic panels and a deeper understanding of the downstream immunological events following the formation of reactive metabolites will be crucial for translating our knowledge of sulfamethoxazole metabolism into improved patient outcomes.

References

  • Sulfamethoxazole - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

  • Lee, C. R., et al. (2013). Influence of NAT2 polymorphisms on sulfamethoxazole pharmacokinetics in renal transplant recipients. Antimicrobial agents and chemotherapy, 57(9), 4299–4303.
  • Rodrigues, A. D. (2011). Pharmacogenomics: the genetics of variable drug responses.
  • Brief Overview of the Emergence of Pharmacogenetics. (2024). Precision Diagnostics.
  • Kagaya, K., et al. (2012). Influence of NAT2 polymorphisms on sulfamethoxazole pharmacokinetics in renal transplant recipients. Antimicrobial agents and chemotherapy, 56(1), 345–350.
  • Cribb, A. E., et al. (1995). N4-hydroxylation of sulfamethoxazole by cytochrome P450 of the cytochrome P4502C subfamily and reduction of sulfamethoxazole hydroxylamine in human and rat hepatic microsomes.
  • The Evolution of Pharmacogenomics: From Concept to Clinical Practice. (2024). American Journal of Managed Care.
  • Introduction and History. (n.d.). In The Sulfonamides. Retrieved February 7, 2024, from a relevant textbook or historical review.
  • Preparing Samples for LC-MS/MS Analysis. (n.d.). Organomation. Retrieved February 7, 2024, from [Link]

  • Stone, J. (2018). A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. Spectroscopy Europe, 30(8), 8-13.
  • Azeez, A. L., et al. (2023). Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in pharmaceutical formulations. History of Medicine, 15(2), 1-10.
  • Sulfonamide (medicine) - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

  • Ricken, B., et al. (2013). ipso-Hydroxylation and subsequent fragmentation: a novel microbial strategy to eliminate sulfonamide antibiotics. Applied and environmental microbiology, 79(18), 5555–5561.
  • Ricken, B., Corvini, P. F. X., & Cichocka, D. (2013). ipso-Hydroxylation and Subsequent Fragmentation: a Novel Microbial Strategy To Eliminate Sulfonamide Antibiotics. Wageningen University & Research.
  • Sulfa Drugs: the Rise and Fall of Sulfanilamide. (2023, August 31). [Video]. YouTube. [Link]

  • The Metabolism of Sulfamethoxazole: A Historical and Mechanistic Overview. (2025). Benchchem.
  • Recent advances in the synthesis of N-acyl sulfonamides. (2025). RSC Publishing.
  • Ricken, B., et al. (2013). ipso-Hydroxylation and Subsequent Fragmentation: a Novel Microbial Strategy To Eliminate Sulfonamide Antibiotics.
  • Protocol for the Human Liver Microsome Stability Assay. (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. (2021).
  • In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. (n.d.).
  • Isothiourea-Catalyzed Atroposelective N-Acylation of Sulfonamides. (2020).
  • Pharmacokinetic parameters of sulfamethoxazole in NAT2 genotype groups... (n.d.). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Sulfamethoxazole - Wikipedia. (n.d.). Retrieved February 7, 2024, from [Link]

  • N-Acylsulfonamide: a valuable moiety to design new sulfa drug analogues. (n.d.). PMC.
  • Lee, C. R., et al. (2012). The effect of genetic polymorphisms in CYP2C9 on sulphamethoxazole N-hydroxylation. British journal of clinical pharmacology, 74(3), 523–531.
  • Huang, Y. S., et al. (2021). Sulfamethoxazole-trimethoprim-induced liver injury and genetic polymorphisms of NAT2 and CYP2C9 in Taiwan. Pharmacogenetics and genomics, 31(9), 215–222.
  • Wen, X., et al. (2002). Trimethoprim and sulfamethoxazole are selective inhibitors of CYP2C8 and CYP2C9, respectively.

Sources

Methodological & Application

Application Notes & Protocols: The Definitive Guide to Using N(1)-Acetylsulfamethoxazole as a Reference Standard in Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide serves as an authoritative resource for researchers, scientists, and drug development professionals on the proficient use of N(1)-Acetylsulfamethoxazole as a reference standard in chromatographic applications. N(1)-Acetylsulfamethoxazole is the principal metabolite of the widely used bacteriostatic antibiotic, Sulfamethoxazole.[1] As such, its accurate identification and quantification are paramount for impurity profiling, stability studies, and pharmacokinetic analyses of the parent drug. This document provides not only detailed, validated protocols for High-Performance Liquid Chromatography (HPLC) but also delves into the scientific rationale behind the methodological choices, ensuring both technical accuracy and practical applicability in a regulated laboratory environment.

Foundational Principles: The Role of N(1)-Acetylsulfamethoxazole

In the landscape of pharmaceutical analysis, a reference standard is a highly purified and well-characterized compound that serves as a benchmark for confirming the identity, purity, strength, and quality of a drug substance. N(1)-Acetylsulfamethoxazole holds a critical position in the quality control of Sulfamethoxazole for two primary reasons:

  • As a Specified Impurity: Regulatory bodies and pharmacopeias, such as the United States Pharmacopeia (USP), list potential impurities that must be monitored in a drug substance. N(1)-Acetylsulfamethoxazole is often a process-related impurity or a degradation product. The USP monograph for Sulfamethoxazole lists "Sulfamethoxazole related compound A," which is chemically N(4)-acetylsulfamethoxazole, and other related substances, underscoring the need for qualified standards to monitor these compounds.[2]

  • As a Major Metabolite: Following administration, Sulfamethoxazole is metabolized in the body, primarily through N-acetylation, to form N(1)-Acetylsulfamethoxazole.[1] Therefore, its quantification in biological matrices like plasma and urine is essential for pharmacokinetic and drug metabolism studies.

The use of a certified reference standard is mandated by international guidelines to ensure that analytical methods are fit for their intended purpose, a principle central to Good Manufacturing Practices (GMP).[3][4]

Physicochemical Characteristics

A thorough understanding of the reference standard's properties is the bedrock of robust method development.

PropertyValueSource
Chemical Name N-[(4-Aminophenyl)sulfonyl]-N-(5-methyl-3-isoxazolyl)acetamide
Molecular Formula C₁₂H₁₃N₃O₄S
Molecular Weight 295.31 g/mol
CAS Number 18607-98-2
Appearance Neat Solid
Storage Temperature 2-8°C
Solubility Soluble in methanol and acetonitrile.[5][6][7]

Note: As an analytical standard, it typically has a specified purity of ≥95.0% (HPLC) and should be stored under recommended conditions to maintain its integrity.

Application Protocol I: Impurity Profiling in Sulfamethoxazole Drug Substance

Objective: To develop and validate a reverse-phase HPLC (RP-HPLC) method capable of separating, identifying, and quantifying N(1)-Acetylsulfamethoxazole from the Sulfamethoxazole API and other potential impurities. This protocol is designed to meet the stringent requirements of regulatory bodies for purity analysis.[8]

The Scientific Rationale (Causality)

The choice of an RP-HPLC method is predicated on the physicochemical differences between Sulfamethoxazole and its acetylated metabolite. N(1)-Acetylsulfamethoxazole is more non-polar than the parent compound due to the addition of the acetyl group, which masks a polar N-H group. A C18 stationary phase (non-polar) is selected to exploit this difference. The mobile phase, a mixture of an organic solvent (acetonitrile) and an acidic aqueous buffer (phosphoric or formic acid), allows for the differential partitioning of the analytes. Acetonitrile serves as the strong eluting solvent, while the acidic buffer suppresses the ionization of any residual silanol groups on the silica backbone of the stationary phase and ensures that the analytes are in a consistent protonation state, leading to sharp, symmetrical peaks.[5][6]

Experimental Workflow for Impurity Profiling

The following diagram outlines the logical flow of the impurity profiling process, from standard and sample preparation to final analysis and reporting.

Impurity_Profiling_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Chromatographic Analysis cluster_data Phase 3: Data Processing & Reporting std_prep Standard Preparation 1. Accurately weigh N(1)-Acetyl-SMX RS. 2. Dissolve in diluent to create stock. 3. Perform serial dilutions for linearity. sample_prep Sample Preparation 1. Accurately weigh Sulfamethoxazole API. 2. Dissolve in diluent to known concentration. system_suitability System Suitability Test (SST) Inject standard solution to verify resolution, tailing, and precision. std_prep->system_suitability analysis Sequence Injection Inject blank, standards, and samples according to the defined sequence. sample_prep->analysis system_suitability->analysis If SST passes integration Peak Integration & Identification Identify peaks by retention time. Integrate peak areas. analysis->integration quantification Quantification Calculate impurity percentage using the standard curve or relative response. integration->quantification report Final Report Generation Summarize results, SST data, and chromatograms. quantification->report Validation_Workflow cluster_core Core Validation Parameters cluster_limits Limit & Range Parameters Specificity Specificity (Discrimination from other components) Linearity Linearity (Proportionality of response to concentration) Specificity->Linearity Accuracy Accuracy (Closeness to true value - recovery studies) Linearity->Accuracy Range Range (Concentration interval for reliable results) Linearity->Range Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision Robustness Robustness (Resilience to small method variations) Accuracy->Robustness LOD Limit of Detection (LOD) (Lowest detectable concentration) Precision->LOD Precision->Robustness LOQ Limit of Quantitation (LOQ) (Lowest quantifiable concentration) LOD->LOQ LOQ->Robustness

Sources

High-resolution mass spectrometry of N(1)-Acetylsulfamethoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Resolution Mass Spectrometry Profiling of N(1)-Acetylsulfamethoxazole

Subtitle: Isomeric Differentiation, Structural Elucidation, and Quantitative Protocols for Drug Metabolism and Environmental Fate Studies

Executive Summary

This guide details the high-resolution mass spectrometry (HRMS) analysis of N(1)-Acetylsulfamethoxazole (N1-AcSMX) , a distinct isomer of the major metabolic product N(4)-Acetylsulfamethoxazole (N4-AcSMX). While N4-AcSMX is the dominant human metabolite of the antibiotic Sulfamethoxazole (SMX), N1-AcSMX represents a critical analytical target for degradation studies, impurity profiling, and complex environmental fate modeling.

Core Challenge: N1-AcSMX and N4-AcSMX are isobaric (


 296.0705). Standard low-resolution MS cannot distinguish them by mass alone. This protocol utilizes HRMS fragmentation physics and chromatographic selectivity to achieve definitive identification.

Chemical Identity & MS Theory

Analyte Specifications
PropertyN(1)-AcetylsulfamethoxazoleN(4)-Acetylsulfamethoxazole (Interference)
CAS Number 18607-98-221312-10-7
Formula C₁₂H₁₃N₃O₄SC₁₂H₁₃N₃O₄S
Monoisotopic Mass 295.0627 Da295.0627 Da
[M+H]⁺ (Theory) 296.0705 296.0705
Acetylation Site Sulfonamide Nitrogen (Central)Aniline Nitrogen (Terminal)
pKa Characteristics Acidic proton removed; neutral at pH 7Acidic sulfonamide proton remains
Isomeric Differentiation Strategy

The location of the acetyl group alters the fragmentation pathway in ESI(+) mode.

  • N(4)-AcSMX: The acetyl group is attached to the aniline ring. Fragmentation yields the acetylated aniline moiety (

    
     134.06).
    
  • N(1)-AcSMX: The acetyl group is on the central nitrogen. The aniline ring remains free. Fragmentation yields the unsubstituted aniline moiety (

    
     92.05 or 156.01) and unique rearrangement ions involving the N-acetyl-isoxazole group.
    

Experimental Protocol

Reagents & Standards
  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Formic Acid (FA) for protonation; Ammonium Formate (optional for shape selectivity).

  • Standards: N1-AcSMX (Sigma/Cayman), N4-AcSMX (Chemodex/Santa Cruz), Sulfamethoxazole-d4 (Internal Standard).

Sample Preparation (Solid Phase Extraction)

Target Matrix: Wastewater or Urine

  • Conditioning: Equilibrate HLB cartridge (60 mg, 3 mL) with 3 mL MeOH followed by 3 mL Water (pH 3.0).

  • Loading: Load 50 mL sample (adjusted to pH 3.0 with dilute HCl) at 2 mL/min. Note: Acidic pH suppresses ionization of the sulfonamide, improving retention.

  • Washing: Wash with 3 mL 5% MeOH in Water to remove salts/proteins.

  • Elution: Elute with 2 x 2 mL Methanol.

  • Reconstitution: Evaporate to dryness under N₂ at 40°C. Reconstitute in 200 µL Mobile Phase A/B (90:10).

LC-HRMS Acquisition Parameters

Chromatography (UHPLC)

  • Column: C18 Reversed-Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.[1][2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.35 mL/min.

  • Column Temp: 40°C.

Gradient Table:

Time (min) % B Event
0.00 5 Hold
1.00 5 Start Ramp
8.00 40 Elution of SMX/Metabolites
10.00 95 Wash

| 12.00 | 5 | Re-equilibration |

Mass Spectrometry (Q-TOF / Orbitrap)

  • Source: ESI Positive Mode.

  • Capillary Voltage: 3500 V.

  • Scan Mode: Parallel Reaction Monitoring (PRM) or Data-Dependent Acquisition (DDA) for spectral library matching.

  • Resolution: >30,000 FWHM (at m/z 400).

  • Inclusion List: m/z 296.0705 (Target), m/z 254.0599 (SMX-Parent).

Data Analysis & Interpretation

Fragmentation Pathway Logic (Graphviz)

The following diagram illustrates the mechanistic divergence between the two isomers during collision-induced dissociation (CID).

FragmentationPathway cluster_N4 N(4)-Acetyl (Major Metabolite) cluster_N1 N(1)-Acetyl (Target Analyte) Precursor Precursor Ion [M+H]+ = 296.0705 N4_Frag1 Fragment: Acetyl-Aniline m/z 134.0600 (Diagnostic for N4) Precursor->N4_Frag1 N-S Cleavage (If N4 isomer) N4_Frag2 Fragment: 5-Methylisoxazole m/z 99.0444 Precursor->N4_Frag2 Common Path N1_Frag1 Fragment: Aniline m/z 92.0495 (Diagnostic for N1) Precursor->N1_Frag1 N-S Cleavage (If N1 isomer) N1_Frag2 Fragment: Sulfanilamide m/z 173.0015 Precursor->N1_Frag2 Loss of Isoxazole-Acetyl

Caption: Divergent fragmentation pathways for N(1) vs N(4) isomers. The presence of m/z 134 is the primary exclusion criterion for N(1)-AcSMX.

Identification Criteria

To confirm N(1)-AcSMX, the peak must satisfy:

  • Mass Accuracy: Precursor m/z 296.0705 within ±5 ppm.

  • Retention Time: Distinct from N4-AcSMX (N1 typically elutes later on C18 due to loss of the acidic sulfonamide proton, rendering it more hydrophobic at acidic pH).

  • Diagnostic Ratio: Absence of m/z 134.06; Presence of m/z 92.05 or 156.01.

Validation Metrics

ParameterAcceptance CriteriaNotes
Linearity (R²) > 0.99Range: 1.0 – 1000 ng/L
Mass Accuracy < 5 ppmExternal calibration required
Recovery (SPE) 85% – 115%Corrected by SMX-d4 IS
Matrix Effect < 20% suppressionUse matrix-matched calibration

References

  • Vree, T. B., et al. (1979). "Pharmacokinetics of N1-acetyl- and N4-acetylsulphamethoxazole in man." Clinical Pharmacokinetics, 4(4), 310-329. Link

  • Klagkou, K., et al. (2003). "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Link

  • PubChem. "N(4)-acetylsulfamethoxazole Compound Summary." National Library of Medicine. Link

  • Sigma-Aldrich. "N1-Acetylsulfamethoxazole Analytical Standard." Product Specification. Link

  • Göbel, A., et al. (2004). "Environmental analysis of sulfonamides and their N4-acetyl metabolites in wastewater." Analytical Chemistry. (Contextual grounding for SPE methods).

Sources

A Validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for the Quantification of N(1)-Acetylsulfamethoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract

This application note presents a detailed, validated, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N(1)-Acetylsulfamethoxazole. N(1)-Acetylsulfamethoxazole is the primary metabolite of the widely used sulfonamide antibiotic, sulfamethoxazole.[1] Monitoring its levels is crucial in pharmacokinetic, drug metabolism, and impurity profiling studies. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine analysis in pharmaceutical research and quality control laboratories. All validation procedures were conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2][3]

Introduction

Sulfamethoxazole is a bacteriostatic antibiotic frequently prescribed, often in combination with trimethoprim, to treat a variety of bacterial infections.[4][5] Following administration, sulfamethoxazole is metabolized in the body, with N(1)-Acetylsulfamethoxazole being a major biotransformation product. The quantification of this metabolite is essential for understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, as a potential impurity in sulfamethoxazole drug substances and products, a validated analytical method for its determination is a regulatory requirement to ensure product quality and safety.[6]

This application note addresses the need for a robust analytical method by providing a comprehensive guide to the development and validation of an RP-HPLC method for N(1)-Acetylsulfamethoxazole. The described method utilizes a C18 stationary phase with a simple isocratic mobile phase, offering excellent separation and reliable quantification.

Physicochemical Properties of N(1)-Acetylsulfamethoxazole

A thorough understanding of the analyte's properties is fundamental to rational method development.

PropertyValueSource
Molecular Formula C₁₂H₁₃N₃O₄S
Molecular Weight 295.31 g/mol
Appearance Solid
LogP 0.86 (estimated)
Solubility Soluble in methanol[4]

Experimental

Instrumentation, Reagents, and Materials
  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column compartment, and a UV-Vis detector. A Shimadzu LC-20AT series or equivalent is suitable.[4]

  • Reagents:

    • N(1)-Acetylsulfamethoxazole reference standard (≥95.0% purity)

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)[4]

    • Phosphoric acid (analytical grade)[1]

    • Water (HPLC grade)

  • Chromatographic Column:

    • A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for optimal separation.[4][5]

Chromatographic Conditions

The following chromatographic conditions were optimized for the analysis of N(1)-Acetylsulfamethoxazole:

ParameterCondition
Mobile Phase Acetonitrile : Water (pH adjusted to 3.0 with phosphoric acid) (40:60, v/v)[1]
Flow Rate 1.0 mL/min[7]
Column Temperature 30°C
Detection Wavelength 254 nm[4]
Injection Volume 10 µL
Run Time 10 minutes

Rationale for Condition Selection:

  • Mobile Phase: A mixture of acetonitrile and water provides good separation for moderately polar compounds like N(1)-Acetylsulfamethoxazole on a C18 column. The addition of phosphoric acid to control the pH of the aqueous phase ensures consistent retention times and peak shapes by suppressing the ionization of any residual silanol groups on the stationary phase.[1]

  • Flow Rate: A flow rate of 1.0 mL/min offers a balance between analysis time and separation efficiency.[7]

  • Detection Wavelength: 254 nm was chosen based on the UV absorbance spectrum of N(1)-Acetylsulfamethoxazole, providing good sensitivity.[4]

Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N(1)-Acetylsulfamethoxazole reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • For drug substance analysis, accurately weigh a sample and dissolve it in methanol to obtain a theoretical concentration of 1000 µg/mL.

    • For drug product analysis (e.g., tablets), grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active pharmaceutical ingredient (API) and transfer it to a suitable volumetric flask. Add methanol, sonicate to dissolve, and dilute to volume.

    • Filter the sample solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]

Method Validation

The developed method was validated according to ICH Q2(R2) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][3] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[9]

Specificity (Forced Degradation)

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4] Forced degradation studies were conducted to demonstrate the stability-indicating nature of the method.[10][11] A solution of N(1)-Acetylsulfamethoxazole was subjected to the following stress conditions:

  • Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours

  • Alkaline Hydrolysis: 0.1 N NaOH at 60°C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105°C for 48 hours

  • Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours

The goal is to achieve a target degradation of 5-20%.[12]

Acceptance Criteria: The method is considered specific if the peak of N(1)-Acetylsulfamethoxazole is well-resolved from any degradation products and placebo peaks, with a peak purity index greater than 0.999.

Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[4]

Protocol: A six-point calibration curve was constructed by plotting the peak area of N(1)-Acetylsulfamethoxazole against its concentration over the range of 1-100 µg/mL.

Acceptance Criteria: The correlation coefficient (r²) should be greater than 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4][13]

Protocol: Accuracy was determined by the recovery of known amounts of N(1)-Acetylsulfamethoxazole spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration). Three replicate preparations were analyzed for each level.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[14]

Precision

The precision of an analytical procedure expresses the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[4]

Protocol:

  • Repeatability (Intra-day precision): Six replicate injections of the 100% test concentration were performed on the same day.

  • Intermediate Precision (Inter-day precision): The repeatability study was repeated on a different day by a different analyst.

Acceptance Criteria: The relative standard deviation (%RSD) should be not more than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Protocol: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations:

LOD = 3.3 * (σ/S) LOQ = 10 * (σ/S)

Where: σ = the standard deviation of the response S = the slope of the calibration curve

Acceptance Criteria: The LOQ should be demonstrated to have acceptable precision and accuracy.

Robustness

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Protocol: The robustness of the method was evaluated by introducing small, deliberate changes to the following parameters:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2°C)

  • Detection wavelength (± 2 nm)

Acceptance Criteria: The system suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits, and the %RSD of the results should not be significantly affected.

Results and Discussion

The developed HPLC method provided a well-resolved peak for N(1)-Acetylsulfamethoxazole with a retention time of approximately 5.2 minutes. The validation results are summarized in the following tables.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.1
Theoretical Plates ≥ 20006500
%RSD of Peak Areas (n=6) ≤ 2.0%0.8%

Table 2: Summary of Method Validation Results

ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analytePassed
Linearity (r²) ≥ 0.9990.9998
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (%RSD)
- Repeatability≤ 2.0%0.6%
- Intermediate Precision≤ 2.0%0.9%
LOD -0.1 µg/mL
LOQ -0.3 µg/mL
Robustness System suitability passesPassed

The forced degradation studies showed that the method is stability-indicating, with the main peak being well-separated from all degradation products. The linearity of the method was excellent over the tested concentration range. The accuracy and precision results were well within the acceptance criteria, demonstrating the reliability of the method. The low LOD and LOQ values indicate good sensitivity. The method was also found to be robust with respect to minor variations in the experimental conditions.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Standard_Prep Standard Preparation HPLC_System HPLC Analysis Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Specificity Specificity Sample_Prep->Specificity Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Robustness Robustness HPLC_System->Robustness Linearity Linearity Data_Acquisition->Linearity Accuracy Accuracy Data_Acquisition->Accuracy Precision Precision Data_Acquisition->Precision LOD_LOQ LOD/LOQ Data_Acquisition->LOD_LOQ Specificity->HPLC_System

Caption: Experimental Workflow for Method Development and Validation.

validation_parameters cluster_quantitative Quantitative Tests cluster_qualitative Qualitative & Limit Tests Method_Validation Method Validation Linearity Linearity Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision Method_Validation->Precision Range Range Method_Validation->Range Specificity Specificity Method_Validation->Specificity LOD LOD Method_Validation->LOD LOQ LOQ Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness Linearity->Range LOD->LOQ

Caption: Interrelationship of Analytical Method Validation Parameters.

Conclusion

A simple, specific, accurate, and precise RP-HPLC method for the quantitative determination of N(1)-Acetylsulfamethoxazole has been successfully developed and validated. The method meets all the requirements for a reliable and robust analytical procedure as per ICH guidelines. This application note provides a comprehensive protocol that can be readily implemented in pharmaceutical laboratories for the routine analysis of N(1)-Acetylsulfamethoxazole in various samples.

References

  • Separation of N(1)-Acetylsulfamethoxazole on Newcrom R1 HPLC column. SIELC. [Link]

  • N acetylcysteine forced degradation study. ResearchGate. [Link]

  • ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. QbD Group. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. [Link]

  • Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product. Scientific Reports. [Link]

  • Sample Pretreatment for HPLC. Nacalai Tesque. [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry. [Link]

  • Sample Preparation – HPLC. Polymer Chemistry Characterization Lab. [Link]

  • Development and Validation of RP-HPLC Method for Quantitative Analysis of Sulfamethoxazole and Trimethoprim in Liquid Suspension: A Comparative Study with Compendial Method. ResearchGate. [Link]

  • Analytical methods for the determination of certain antibiotics used in critically ill patients. Journal of Pharmaceutical and Biopharmaceutical Research. [Link]

  • DEVELOPMENT AND VALIDATION OF NEW RP-HPLC METHOD FOR DETERMINATION OF ACETYL SULFISOXAZOLE IN BULK AND PHARMACEUTICAL DOSAGE FORMS. Semantic Scholar. [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch. [Link]

  • Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Drawell. [Link]

  • Separation and determination of sulfamethoxazole, trimethoprim and metoclopramide hydrochloride by RP-HPLC method in pure and in Pharmaceutical formulations. History of Medicine. [Link]

  • Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists. [Link]

  • FDA Releases Guidance on Analytical Procedures. BioPharm International. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing MS Sensitivity for N(1)-Acetylsulfamethoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Warning: Isobaric & Stability Challenge N(1)-Acetylsulfamethoxazole (N1-AcSMX) is the sulfonamide-nitrogen acetylated derivative of sulfamethoxazole.[1][2] It is distinct from the major metabolic product, N(4)-Acetylsulfamethoxazole (N4-AcSMX).[1][2]

  • Isobaric Interference: Both have a molecular weight of 295.32 g/mol (ESI+ m/z 296).[1][2] Standard metabolic panels often misidentify N1-AcSMX as N4-AcSMX unless chromatographically resolved.[1][2]

  • Chemical Instability: Unlike the stable N4-metabolite, N1-acyl sulfonamides are chemically labile.[1][2] They are prone to hydrolysis back to the parent sulfamethoxazole (SMX) in both acidic and basic aqueous solutions.[1][2]

  • Ionization Physics: Acetylation at the N1 position removes the acidic sulfonamide proton (pKa ~5.7 in parent SMX), rendering ESI- (negative mode) ineffective.[1][2] ESI+ is mandatory. [1][2]

Module 1: Ion Source Optimization (The Physics)

Why Signal Intensity Fails

The primary cause of low signal for N1-AcSMX is often incorrect ionization polarity or source fragmentation .[1][2] Because the N1-acetyl group weakens the N-S bond, aggressive source parameters can strip the acetyl group before the analyte enters the quadrupole, leading to detection of the parent SMX (m/z 254) instead of the target (m/z 296).[1]

Optimized ESI+ Parameters
  • Polarity: Positive (ESI+) only. The N4-aniline nitrogen is the only available site for protonation.[1][2]

  • Source Temperature (TEM): 350°C – 450°C. (Avoid >500°C to prevent thermal degradation).

  • Declustering Potential (DP) / Cone Voltage: Low to Moderate (30–50 V). High DP will induce in-source fragmentation (ISF), cleaving the labile N1-acetyl group.[1][2]

  • Curtain Gas / Cone Gas: High flow.[1][2] Essential to prevent solvent clusters which suppress the relatively weak protonation of the aniline amine.[1][2]

Diagram: Ionization & Fragmentation Logic

IonizationLogic Analyte N(1)-AcetylSMX (m/z 296) Source ESI+ Source (Droplet Desolvation) Analyte->Source HighEnergy High Cone Voltage (>60V) Source->HighEnergy Excessive Energy LowEnergy Optimized Voltage (30-50V) Source->LowEnergy Soft Ionization Result_Fail In-Source Fragment (m/z 254 - SMX) Signal Loss HighEnergy->Result_Fail -Acetyl Group (42 Da) Result_Success Intact Precursor (m/z 296) Signal Gain LowEnergy->Result_Success

Figure 1: Impact of source energy on N(1)-Acetylsulfamethoxazole integrity. High cone voltage causes in-source conversion to the parent drug, appearing as signal loss for the acetylated target.[1]

Module 2: Mobile Phase & Chromatography (The Chemistry)

The pH Dilemma

Standard sulfonamide methods often use acidic mobile phases (0.1% Formic Acid).[1][2] While this aids protonation of the N4-amine, it catalyzes the hydrolysis of the N1-acetyl group if the sample sits in the autosampler.[1]

Protocol for Stability & Separation:

  • Mobile Phase A: 10 mM Ammonium Acetate (pH ~6.[1][2]5) or 0.01% Formic Acid (Keep pH > 3.5).[1][2] Avoid strong acids like TFA.[1][2]

  • Mobile Phase B: Acetonitrile (Methanol can cause transesterification/solvolysis of the reactive N1-acetyl group).[1][2]

  • Column Choice: C18 is standard, but PFP (Pentafluorophenyl) columns provide superior selectivity to separate the N1-isomer from the N4-isomer.[1][2]

Chromatographic Resolution (Critical)

You must separate N1-AcSMX from N4-AcSMX. If they co-elute, the massive signal from the metabolic N4-AcSMX (in biological samples) will mask the trace N1-AcSMX.[1][2]

IsomerRetention Behavior (C18)Ionization Preference
N(4)-Acetyl Elutes Earlier (More Polar)ESI+ and ESI-
N(1)-Acetyl Elutes Later (Less Polar)ESI+ Only

Module 3: MS/MS Fragmentation & MRM Transitions

To distinguish N1-AcSMX from N4-AcSMX, you must track the location of the acetyl group during fragmentation.[1][2]

  • N(4)-AcSMX (Metabolite): The acetyl is on the aniline ring.[1][2] Fragments containing the benzene ring (e.g., sulfanilic acid) will shift by +42 Da (m/z 156 → 198).[1][2]

  • N(1)-AcSMX (Target): The acetyl is on the sulfonamide.[1][2] The aniline ring is free.[1][2] Fragments containing the benzene ring will appear at the standard mass (m/z 156, 92).[2]

Recommended MRM Transitions:

Precursor (m/z)Product (m/z)OriginSpecificity Note
296.1 156.0 Sulfanilic Acid CationHigh for N(1)-AcSMX. (N4-isomer would give 198).[1][2]
296.1 92.0 Aniline CationHigh for N(1)-AcSMX. (N4-isomer would give 134).[1][2]
296.1 254.0 [M+H - Acetyl]+Non-specific (Common to both if labile).[1][2]
296.1 99.0 5-methylisoxazoleNon-specific (Common to both).[1][2]

Troubleshooting Guide (FAQ)

Q1: My signal degrades rapidly over the course of a run. Why?

A: This is likely autosampler hydrolysis .[1][2] N1-acetylsulfonamides are unstable in aqueous acidic solutions.[1][2]

  • Fix: Reconstitute samples in 90:10 ACN:Water (minimize water). Keep the autosampler at 4°C. Process samples immediately after preparation.

Q2: I see a peak at m/z 296, but the ratio of transitions 296->198 vs 296->156 is inconsistent.

A: You likely have co-elution of N1-AcSMX and N4-AcSMX.[1][2]

  • Fix: Improve chromatography. Switch to a PFP column or lower the gradient slope. Monitor 296->198 (N4 specific) and 296->156 (N1 specific) to deconvolute the peaks.[1][2]

Q3: Can I use ESI Negative mode?

A: No. N1-acetylation blocks the acidic sulfonamide nitrogen.[1][2] The molecule has no easily abstractable proton for negative mode.[1][2] Any signal seen in ESI- is likely the N4-isomer or the hydrolyzed parent SMX.[1][2]

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Signal for N(1)-AcSMX CheckPolarity Is Polarity ESI+? Start->CheckPolarity CheckParent Check m/z 254 (SMX) Is it high? CheckPolarity->CheckParent Yes Sol1 Switch to ESI+ (N1 has no acidic H) CheckPolarity->Sol1 No CheckMRM Check MRM Transition Are you using 296->198? CheckParent->CheckMRM No (Parent intact) Sol2 In-Source Fragmentation or Hydrolysis. Reduce Cone Voltage & Check pH. CheckParent->Sol2 Yes (SMX detected) Sol3 Wrong Transition. 296->198 is for N4-AcSMX. Use 296->156. CheckMRM->Sol3 Yes Check Matrix Effects Check Matrix Effects CheckMRM->Check Matrix Effects No

Figure 2: Step-by-step diagnostic flow for identifying the root cause of signal loss.

References

  • National Center for Biotechnology Information (PubChem). N(4)-Acetylsulfamethoxazole (CID 65280).[1][2] Accessed Feb 1, 2026.[1][2] [Link][1][2]

    • Context: Differentiates the standard metabolite structure
  • Klagkou, K. et al. (2003).[1][2][3] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry.[1][2][3] [Link]

    • Context: Establishes the fragmentation rules (m/z 156 vs 198) for sulfonamides.
  • U.S. Food & Drug Administration (FDA). N(1)-Acetylsulfamethoxazole Substance Registration.[1][2][Link][1][2]

    • Context: Verification of the specific N(1) chemical entity.
  • ResearchGate (Methodology). Quantitative LC/MS-MS Determination of Sulfonamides.[Link]

    • Context: Provides baseline chromatographic conditions for sulfonamide separ

Sources

Technical Support Center: Decontamination & Detection of N(1)-Acetylsulfamethoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Ticket Focus: Contamination, Solubility, and LC-MS/MS Background Reduction Assigned Specialist: Senior Application Scientist, Analytical Chemistry Division

Core Chemical Intelligence: The "Missing Proton" Trap

Before attempting decontamination, you must understand why N(1)-Acetylsulfamethoxazole (N1-Ac-SMX) behaves differently than Sulfamethoxazole (SMX) or its major metabolite, N(4)-Acetylsulfamethoxazole.

  • The Standard Logic (Flawed for N1): Sulfonamides are typically cleaned with alkaline aqueous buffers (e.g., 0.1 M NaOH). This works for SMX and N(4)-Ac-SMX because they possess an acidic proton on the sulfonamide nitrogen (

    
    ), allowing them to form highly soluble salts at high pH.
    
  • The N(1) Reality: In N(1)-Ac-SMX, the acetyl group replaces that specific acidic proton. Consequently, N(1)-Ac-SMX cannot ionize in alkaline media. It remains a neutral, hydrophobic molecule that precipitates in aqueous base, sticking stubbornly to stainless steel and PTFE surfaces.

Isomer Identification Guide
FeatureN(1)-Acetylsulfamethoxazole N(4)-Acetylsulfamethoxazole
Origin Synthesis impurity, Prodrug, Labile metaboliteMajor human/animal metabolite
Solubility (pH > 8) Low/Insoluble (Neutral species)High (Forms anionic salt)
Solubility (Organic) High (DMSO, MeOH, ACN)Moderate (DMSO, MeOH)
Stability Unstable (Hydrolyzes to SMX in acid/base)Stable
Cleaning Risk Persists after NaOH wash; Hydrolysis creates "Ghost" SMX peaksCrystalluria/Precipitation in Acid

Diagnostic & Troubleshooting (Q&A)

Scenario A: The "Ghost" Peak

Q: I am detecting Sulfamethoxazole (SMX) in my blank injections, even after cleaning. Is my source contaminated with SMX?

A: It is highly probable you are actually contaminated with N(1)-Ac-SMX , which is degrading in situ.

  • Mechanism: N(1)-acyl sulfonamides are hydrolytically unstable. If N(1)-Ac-SMX is adsorbed onto your injector needle or rotor seal, the acidic mobile phase (e.g., 0.1% Formic Acid) used during the gradient can hydrolyze the acetyl group, releasing parent SMX into the stream.

  • Test: Inject a neutral solvent blank (100% MeOH). If the SMX peak disappears or diminishes significantly compared to an acidic blank injection, the parent compound is being generated on-column or in-injector from the N(1) contaminant.

Scenario B: Persistent Carryover

Q: I ran a standard CIP (Clean-In-Place) cycle with 10% Methanol/Water, but the background persists.

A: 10% Methanol is insufficient. N(1)-Ac-SMX is highly hydrophobic.

  • Solution: You must use a "Sawtooth" wash cycle involving high-organic solvents. The lack of ionizable groups means you must rely on solvation , not ionization.

  • Recommended Solvent: 50:50 Acetonitrile:Isopropanol (for HPLC parts) or 100% DMSO (for manual syringe cleaning).

Scenario C: LC-MS/MS Transition Crosstalk

Q: Can I distinguish N(1) from N(4) using MS/MS?

A: Yes, but they share the same precursor mass (


 296). You must rely on retention time and specific fragments.
  • N(4)-Ac-SMX: Retains the intact isoxazole-sulfonamide core. Look for fragments related to the acetylated aniline (

    
     134 or similar).
    
  • N(1)-Ac-SMX: The acetyl is on the sulfonamide.[1][2][3] Fragmentation often yields the acetyl-isoxazole amine or loss of the entire sulfonamide group differently.

  • Action: Optimize chromatography. N(1)-Ac-SMX usually elutes later than N(4)-Ac-SMX on C18 columns due to the loss of the polar N-H bond.

Visualization: The Contamination & Remediation Logic

The following diagram illustrates the decision matrix for identifying and removing the contaminant based on its unique chemical properties.

ContaminationLogic Start Contamination Detected (m/z 296 or Ghost SMX) CheckpH Check Wash Solvent pH Start->CheckpH IsAlkaline Alkaline (pH > 8) CheckpH->IsAlkaline Using NaOH/Ammonia IsOrganic High Organic (>50%) CheckpH->IsOrganic Using MeOH/ACN ResultN4 N(4)-Ac-SMX (Solubilized) IsAlkaline->ResultN4 If N(4) Isomer ResultN1 N(1)-Ac-SMX (PRECIPITATES / STICKS) IsAlkaline->ResultN1 If N(1) Isomer Solution Remediation: 100% MeOH or ACN/IPA Wash IsOrganic->Solution Effective Removal Hydrolysis Acidic Mobile Phase Injection ResultN1->Hydrolysis Residue remains on column ResultN1->Solution Switch Protocol GhostPeak Ghost SMX Peak (False Positive) Hydrolysis->GhostPeak Acetyl group cleaved

Caption: Figure 1. The "Alkaline Trap." Unlike the N(4) metabolite, N(1)-Ac-SMX does not dissolve in base and can hydrolyze in acid to create false SMX positives.

Validated Decontamination Protocols

Protocol A: HPLC System Passivation (Severe Contamination)

Use this when blank injections consistently show carryover.

  • Disconnect Column: Remove the analytical column to prevent fouling. Install a union connector.

  • Solvent Preparation:

    • Solvent A: Water (Ultra-pure)

    • Solvent B: 50% Acetonitrile / 25% Methanol / 25% Isopropanol (The "Magic Mix" for hydrophobic sulfonamides).

  • Injector Purge:

    • Perform 5x full-loop injections of 100% DMSO . (N(1)-Ac-SMX solubility in DMSO is >30 mg/mL).[4]

  • System Flush:

    • Flow rate: 1.0 mL/min (or system max).

    • Gradient: 5% B to 100% B over 5 minutes. Hold 100% B for 20 minutes.

    • Crucial Step: While at 100% B, toggle the switching valve (if applicable) 10 times to clean the rotor grooves.

  • Re-equilibration: Flush with initial mobile phase for 15 minutes before reconnecting the column.

Protocol B: Manual Equipment Cleaning (Glassware/Syringes)

For synthesis equipment or sample prep tools.

  • Pre-Rinse: Do NOT use water first. Rinse immediately with Acetone or Methanol.

  • Solubilization: Soak heavily contaminated parts in Dimethylformamide (DMF) or DMSO for 30 minutes.

  • Removal: Rinse with Ethanol.

  • Final Polish: Triple rinse with ultra-pure water.

  • Validation: Swab the surface and extract with Methanol. Analyze via LC-MS for m/z 296.

Quantitative Reference Data

PropertySulfamethoxazole (SMX)N(4)-Acetyl-SMXN(1)-Acetyl-SMX
Molecular Weight 253.28295.31295.31
pKa (Sulfonamide N) ~5.7 (Acidic)~5.7 (Acidic)None (Neutral)
LogP (Hydrophobicity) ~0.89~0.8> 1.5 (Est.)
Water Solubility Moderate (pH dependent)Low (Acid), High (Base)Very Low
Primary Cleaning Agent 0.1M NaOH0.1M NaOH100% MeOH or DMSO

References

  • Vree, T. B., et al. (1979). "Pharmacokinetics of N1-acetyl- and N4-acetylsulphamethoxazole in man." Clinical Pharmacokinetics.

    • Relevance: Establishes the metabolic pathways and distinct solubility profiles of N1 vs N4 isomers.
  • PubChem. (2025).[2][5] "N(1)-Acetylsulfamethoxazole Compound Summary." National Library of Medicine.

    • Relevance: Verifies chemical structure (CAS 18607-98-2)
  • Sigma-Aldrich. (2025).[6] "N1-Acetylsulfamethoxazole Analytical Standard." Merck KGaA.

    • Relevance: Confirms commercial availability as a standard and its use in environmental/lab analysis.
  • Alconox Inc. (2025).[6] "Cleaning Validation for Pharmaceutical Manufacturing." Alconox Technical Whitepapers.

    • Relevance: General principles of residue removal and validation str

Sources

Validation & Comparative

A Senior Application Scientist's Guide to N(1)-Acetylsulfamethoxazole Cross-Reactivity in Immunoassays

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the realm of analytical biochemistry and clinical diagnostics, immunoassays are indispensable tools prized for their sensitivity and high-throughput capabilities. However, their reliability hinges on the specificity of the antibody-antigen interaction. This guide delves into a critical challenge encountered when monitoring the antibacterial agent sulfamethoxazole (SMX): the cross-reactivity of its primary metabolite, N(1)-Acetylsulfamethoxazole (AcSMX). Understanding and quantifying this phenomenon is not merely an academic exercise; it is fundamental to the accurate interpretation of data in pharmaceutical research, clinical monitoring, and environmental analysis.

This document provides an in-depth comparison of immunoassay performance, offers actionable experimental protocols to validate assay specificity, and contextualizes the data to empower researchers to make informed decisions.

The Molecular Basis of Cross-Reactivity: A Tale of Two Structures

Sulfamethoxazole is a sulfonamide antibiotic that works by inhibiting bacterial folic acid synthesis.[1] After administration, it is extensively metabolized in the body, primarily through acetylation at the N4-amino group, not the N1-sulfonamide nitrogen, to form N(4)-Acetylsulfamethoxazole. However, the metabolite of concern for cross-reactivity is often cited with its isomeric name N(1)-Acetylsulfamethoxazole in literature, referring to the acetylated sulfonamide. For clarity in this guide, we will refer to the major acetylated metabolite as N4-Acetylsulfamethoxazole, as this is the correct chemical nomenclature.[2]

The potential for an antibody raised against a parent drug to also bind to its metabolites is the definition of cross-reactivity.[3] This occurs when a metabolite shares significant structural homology with the parent compound, specifically at the key antigenic determinants (epitopes) that the antibody recognizes.

The structural similarity between SMX and its N4-acetylated metabolite is the root cause of cross-reactivity. The core structure, including the p-aminobenzenesulfonamide and the 5-methyl-3-isoxazolyl ring, remains identical. The only modification is the addition of an acetyl group at the N4 position.[4] An antibody developed to recognize the overall shape and charge distribution of SMX may, therefore, bind to AcSMX, albeit often with a different affinity.

Caption: Structural similarity between Sulfamethoxazole and its N4-acetylated metabolite.

Quantifying the Impact: A Comparative Look at Immunoassay Performance

The degree of cross-reactivity is not uniform across all immunoassays; it is highly dependent on the specific monoclonal or polyclonal antibodies used in the assay kit. Different antibodies will have unique binding characteristics, and manufacturers invest significant effort in screening for clones with high specificity.

Cross-reactivity is typically expressed as a percentage, calculated using the following formula:

% Cross-Reactivity = (Concentration of SMX at 50% Inhibition / Concentration of AcSMX at 50% Inhibition) x 100

This value, often found in the package insert of commercial ELISA kits, is critical for data interpretation. A high percentage indicates that the assay cannot effectively distinguish between the parent drug and the metabolite, potentially leading to an overestimation of the active drug concentration.

Immunoassay Type / KitTarget AnalyteReported Cross-Reactivity of N(4)-AcetylsulfamethoxazoleReference
Sulfamethoxazole ELISA (Polyclonal)SulfamethoxazoleCross-reacts with several compounds; specific % for AcSMX not stated but implied.[5]
Sulfamethazine ELISASulfamethazineHighly specific for Sulfamethazine; low cross-reactivity with other sulfonamides.[5]
Generic Sulfonamide ELISAGeneral SulfonamidesVariable; designed to detect multiple sulfonamides, may show high cross-reactivity.[6]

Note: Specific quantitative data for N(4)-Acetylsulfamethoxazole cross-reactivity is often proprietary or published within specific validation studies. Researchers should always consult the manufacturer's documentation for the specific kit in use or perform their own validation.

Experimental Workflow for Assessing Cross-Reactivity

Trustworthy data begins with robust validation. Simply relying on manufacturer-provided data may not be sufficient, especially for critical applications or when using complex biological matrices.[7] Validating cross-reactivity in your own laboratory is a best practice recommended by regulatory bodies like the FDA.[8][9]

The following section outlines a standard procedure for determining the cross-reactivity of AcSMX in a competitive ELISA format, which is common for small molecule detection.[10]

Cross_Reactivity_Workflow cluster_prep Preparation cluster_assay Competitive Assay cluster_analysis Data Analysis prep_standards 1. Prepare Standard Curves - Sulfamethoxazole (SMX) - N(4)-Acetylsulfamethoxazole (AcSMX) prep_plate 2. Coat ELISA Plate - With SMX-protein conjugate prep_standards->prep_plate block_plate 3. Block Plate - Prevents non-specific binding prep_plate->block_plate add_samples 4. Add Standards & Antibody - Add SMX and AcSMX dilutions - Add anti-SMX primary antibody block_plate->add_samples incubation 5. Incubate - Allow competition for antibody binding add_samples->incubation wash_step1 6. Wash Plate incubation->wash_step1 add_secondary 7. Add Secondary Ab - Enzyme-conjugated (e.g., HRP) wash_step1->add_secondary wash_step2 8. Wash Plate add_secondary->wash_step2 add_substrate 9. Add Substrate - e.g., TMB wash_step2->add_substrate read_plate 10. Read Absorbance - At appropriate wavelength (e.g., 450 nm) add_substrate->read_plate plot_curves 11. Plot Inhibition Curves - %B/B₀ vs. Concentration read_plate->plot_curves calc_ic50 12. Determine IC₅₀ Values - For both SMX and AcSMX plot_curves->calc_ic50 calc_cr 13. Calculate % Cross-Reactivity calc_ic50->calc_cr

Caption: Experimental workflow for determining immunoassay cross-reactivity.

Step-by-Step Protocol: Competitive ELISA for Cross-Reactivity

Objective: To determine the concentration of SMX and AcSMX that cause 50% inhibition of antibody binding (IC₅₀) and to calculate the percent cross-reactivity.

Materials:

  • Sulfamethoxazole (SMX) standard

  • N(4)-Acetylsulfamethoxazole (AcSMX) standard[11]

  • SMX-specific primary antibody

  • ELISA plate pre-coated with an SMX-protein conjugate (e.g., SMX-BSA)

  • Enzyme-labeled secondary antibody (e.g., Goat anti-Rabbit IgG-HRP)

  • Assay buffer (e.g., PBS with 0.1% BSA)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Microplate reader

Procedure:

  • Preparation of Standard Curves:

    • Prepare serial dilutions of both the SMX and AcSMX standards in assay buffer. A typical range might be from 0.1 ng/mL to 1000 ng/mL. It is crucial to use the same diluent and dilution scheme for both compounds to ensure a fair comparison.

    • Include a zero-concentration standard (B₀), which contains only the assay buffer. This will represent 100% binding.

  • Assay Execution:

    • To the wells of the SMX-conjugate coated plate, add 50 µL of each standard dilution (for both SMX and AcSMX) in duplicate or triplicate.

    • Add 50 µL of the diluted primary anti-SMX antibody to each well. The antibody concentration should be pre-determined through titration to be the limiting factor in the assay.

    • Incubate the plate according to the manufacturer's instructions (e.g., 1 hour at 37°C), allowing the free SMX or AcSMX in the standards to compete with the plate-bound SMX for the antibody binding sites.

    • Wash the plate 3-5 times with wash buffer to remove unbound antibodies and reagents.

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well and incubate (e.g., 30 minutes at 37°C).

    • Repeat the wash step.

    • Add 100 µL of the substrate solution to each well and incubate in the dark (e.g., 15 minutes at room temperature) until sufficient color development.

    • Add 50 µL of stop solution to each well to quench the reaction. The color will typically change from blue to yellow.

  • Data Analysis:

    • Measure the optical density (OD) of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm for TMB).

    • Calculate the average OD for each set of replicates.

    • Normalize the data by calculating the percentage of binding (%B/B₀) for each standard concentration: %B/B₀ = (OD of Standard / OD of Zero Standard) x 100

    • Plot the %B/B₀ against the log of the concentration for both SMX and AcSMX to generate two separate sigmoidal dose-response curves.

    • From these curves, determine the IC₅₀ value for each compound. This is the concentration that results in 50% inhibition of the maximum signal.

    • Finally, calculate the percent cross-reactivity using the formula provided earlier.

Mitigation Strategies and the Role of Confirmatory Methods

When immunoassay results are compromised by significant cross-reactivity, several strategies can be employed:

  • Assay Selection: Choose a commercial assay with the lowest possible reported cross-reactivity for the metabolite of interest. This often means selecting an assay that utilizes a highly specific monoclonal antibody.

  • Sample Pre-treatment: In some cases, enzymatic or chemical hydrolysis can be used to convert the metabolite back to the parent drug before analysis. However, this approach measures the total drug burden (parent + metabolite) and is not suitable if only the active parent drug concentration is desired.

  • Use of Confirmatory Methods: The gold standard for overcoming specificity issues is the use of an orthogonal analytical method for confirmation. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the preferred technique.[12][13][14] LC-MS/MS separates compounds chromatographically before detection, allowing it to distinguish and independently quantify SMX and AcSMX in the same sample with high precision and accuracy. Immunoassays are excellent for rapid screening of large numbers of samples, while LC-MS/MS provides definitive, quantitative confirmation for presumptive positive or critical samples.[12]

Conclusion

References

  • Zawodniak A, Lochmatter P, Beeler A, Pichler WJ. Cross-reactivity in drug hypersensitivity reactions to sulfasalazine and sulfamethoxazole. Int Arch Allergy Immunol. 2010;153(2):152-6. URL: [Link]

  • Schurink SP, Luime D, Kusters R, van den Elsen SHJ, van der Pol P, van der Kuy PHM. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. 2022;68(1):140-149. URL: [Link]

  • PubChem. N(4)-acetylsulfamethoxazole. National Center for Biotechnology Information. URL: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Bioanalytical Method Validation. FDA. 2018. URL: [Link]

  • Assay Guidance Manual. Immunoassay Methods. National Center for Biotechnology Information. 2012. URL: [Link]

  • Lee EA, Lee J, Lee S, Kim S, Kim J, Lee J. ELISA for Sulfonamides and Its Application for Screening in Water Contamination. Journal of Agricultural and Food Chemistry. 2008;56(15):6186-6191. URL: [Link]

  • Zawodniak A, Lochmatter P, Beeler A, Pichler WJ. Cross-reactivity in drug hypersensitivity reactions to sulfasalazine and sulfamethoxazole. PubMed. 2010. URL: [Link]

  • American Academy of Allergy, Asthma & Immunology. DRESS, sulfasalazine, sulfonamide antibiotics. AAAAI. 2021. URL: [Link]

  • PubChem. Sulfamethoxazole. National Center for Biotechnology Information. URL: [Link]

  • U.S. Food and Drug Administration. Validation of Certain In Vitro Diagnostic Devices for Emerging Pathogens During a Section 564 Declared Emergency: Draft Guidance. FDA. 2022. URL: [Link]

  • Cordant Health Solutions. Immunoassay Cross-reactivity: The Importance of Accurate Interpretation. Blog. 2018. URL: [Link]

  • Therapeutic Research Center. Cross-Reactivity of Sulfonamide Drugs. Pharmacist's Letter/Prescriber's Letter. 2010. URL: [Link]

  • Lee EA, Lee J, Lee S, Kim S, Kim J, Lee J. ELISA for Sulfonamides and Its Application for Screening in Water Contamination. ResearchGate. 2008. URL: [Link]

  • University of Maryland School of Medicine. UMEM Educational Pearls: Sulfonamide Cross-Reactivity. UMEM. 2013. URL: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation Guidance for Industry. FDA. 2018. URL: [Link]

  • Al-Suwaidan, I. A., et al. Synthesis and Characterization of Sulfamethoxazole Derivatives. Journal of Drug Delivery and Therapeutics. 2021;11(4-S):105-111. URL: [Link]

  • Zawodniak A, Lochmatter P, Beeler A, Pichler WJ. Cross-Reactivity in Drug Hypersensitivity Reactions to Sulfasalazine and Sulfamethoxazole. Karger Publishers. 2010. URL: [Link]

  • Piatkowska M, Jedziniak P, Zmudzki J. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules. 2019;24(3):488. URL: [Link]

  • Gyros Protein Technologies. Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. 2020. URL: [Link]

  • SeraCare. Technical Guide for ELISA. SeraCare. URL: [Link]

  • Aydin, N., & Soyseven, H. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. Records of Natural Products, 12(6), 577. URL: [Link]

  • Meng, X., et al. Characterization of Sulfamethoxazole and Sulfamethoxazole Metabolite-Specific T-Cell Responses in Animals and Humans. ResearchGate. 2015. URL: [Link]

  • Jannetto, P. J., & Fitzgerald, R. L. (2016). A Difficult Challenge for the Clinical Laboratory: Accessing and Interpreting Manufacturer Cross-Reactivity Data for Immunoassays Used in Urine Drug Testing. The Journal of Applied Laboratory Medicine, 1(3), 317-321. URL: [Link]

  • Galarini, R., et al. Development and validation of a new qualitative ELISA screening for multiresidue detection of sulfonamides in food and feed. Food Control. 2014;35:300-310. URL: [Link]

  • Wulf NR, Matuszewski KA. Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity?. Am J Health Syst Pharm. 2013;70(17):1483-1494. URL: [Link]

  • Khan DA, Knowles SR, Shear NH. Sulfonamide Hypersensitivity: Fact and Fiction. J Allergy Clin Immunol Pract. 2019;7(7):2116-2123. URL: [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Assay Development and Validation for Immunogenicity Testing of Therapeutic Protein Products. FDA. 2019. URL: [Link]

  • Creative Diagnostics. Multiplex Immunoassay Protocol. Creative Diagnostics. URL: [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Comparison of N(1)-Acetylsulfamethoxazole Measurement

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Need for Standardized N(1)-Acetylsulfamethoxazole Measurement

This guide provides a comprehensive framework for establishing and participating in inter-laboratory comparison studies for N(1)-Acetylsulfamethoxazole. We will delve into the predominant analytical methodologies, offer detailed experimental protocols, and outline the statistical evaluation necessary to ensure data comparability and reliability. The objective is to empower researchers, clinical chemists, and drug development professionals with the tools to validate their measurement procedures and contribute to a global standard of accuracy.

Core Analytical Methodologies: A Comparative Overview

The choice of analytical technique is the foundation of any measurement. For N(1)-Acetylsulfamethoxazole, two methods dominate the landscape: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Universally regarded as the gold standard, LC-MS/MS offers unparalleled specificity and sensitivity. The technique physically separates the analyte from other matrix components via liquid chromatography before detecting and quantifying it based on its unique mass-to-charge ratio. This high degree of specificity minimizes the risk of interferences, which is critical when analyzing complex biological or environmental samples.

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA is a high-throughput immunochemical technique that uses the specific binding of an antibody to the target antigen (N(1)-Acetylsulfamethoxazole).[3][4][5] Typically performed in a 96-well plate format, it allows for the rapid screening of a large number of samples.[5] While advantageous for its speed and lower operational cost, its primary limitation is potential cross-reactivity with structurally similar molecules, which can lead to overestimation if not properly validated.

The following table provides a direct comparison of these two methodologies:

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Enzyme-Linked Immunosorbent Assay (ELISA)
Principle Physical separation followed by mass-based detectionAntigen-antibody binding with enzymatic signal amplification
Specificity Very High (based on retention time and mass fragmentation)Moderate to High (dependent on antibody specificity)
Sensitivity High (typically low ng/mL to pg/mL)High (typically low ng/mL)
Throughput ModerateHigh
Cost per Sample HighLow
Development Time Moderate to HighHigh (for novel antibody development)
Key Advantage Definitive, highly specific quantificationSpeed, cost-effectiveness for large sample batches
Potential Pitfall Matrix effects (ion suppression/enhancement)Antibody cross-reactivity with other sulfonamides or metabolites

Designing and Executing an Inter-Laboratory Comparison (Proficiency Test)

An inter-laboratory comparison, also known as a proficiency testing (PT) scheme, is a formal process to assess the performance of multiple laboratories against a known standard.[6][7][8] This process is essential for external quality assurance and is a requirement for accreditation under standards like ISO/IEC 17025.

The workflow for a typical PT scheme is illustrated below. The core principle is the blind analysis of standardized samples by participating laboratories, followed by a centralized statistical assessment of the results.

PT_Workflow cluster_RefLab Reference Laboratory cluster_Participants Participating Laboratories cluster_Coordinator PT Coordinator A Preparation of Test Materials (Spiked Matrices, CRMs) B Homogeneity & Stability Testing A->B C Establishment of Assigned Value (X) B->C D Receive Blinded Samples C->D Distribute Samples E Perform Analysis using Internal SOPs D->E F Report Results (xi) and Measurement Uncertainty (u) E->F G Collect & Collate Data F->G Submit Data H Statistical Analysis (Z-score, En number) G->H I Issue Performance Report H->I I->E Feedback Loop for Method Improvement

Caption: General workflow of an inter-laboratory comparison study.

Statistical Evaluation of Performance

The cornerstone of a PT scheme is the objective statistical analysis of the submitted results. The most common performance metric is the z-score .[6] It provides a normalized measure of how far a laboratory's result deviates from the assigned value.

The z-score is calculated as follows: z = (xᵢ - X) / σ

Where:

  • xᵢ is the result from the participating laboratory.

  • X is the assigned value, determined by the reference laboratory.

  • σ is the standard deviation for proficiency assessment, often derived from the reproducibility standard deviation of the results from all participants or set based on the requirements of the analytical method.[6]

The interpretation of z-scores is standardized to provide clear feedback:

Z-scorePerformance EvaluationAction Required
|z| ≤ 2.0Satisfactory The result is acceptable. Continue routine analysis.
2.0 < |z| < 3.0Questionable The result is a warning signal. Review the methodology for potential sources of error.
|z| ≥ 3.0Unsatisfactory The result is unacceptable. A root cause analysis is required, followed by corrective action and re-evaluation.

Validated Experimental Protocols

Trustworthy data originates from robust and well-documented protocols. The following sections provide detailed, field-proven methodologies for the analysis of N(1)-Acetylsulfamethoxazole.

Protocol 1: Solid-Phase Extraction (SPE) for Sample Clean-up

Rationale: Biological and environmental matrices contain numerous compounds that can interfere with LC-MS/MS analysis, primarily through a phenomenon known as ion suppression. A robust sample clean-up is the most critical step to ensure accurate quantification. We use a hydrophilic-lipophilic balanced (HLB) reversed-phase sorbent, which provides excellent retention for a broad range of compounds, including the moderately polar N(1)-Acetylsulfamethoxazole.[9]

Step-by-Step Methodology:

  • Sample Pre-treatment:

    • For aqueous samples (e.g., wastewater, urine): Centrifuge at 4000 x g for 10 minutes to remove particulates. Take 1 mL of the supernatant.

    • For plasma/serum: To 1 mL of sample, add 2 mL of 1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes. Take the supernatant.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the HLB SPE cartridge.

    • Pass 3 mL of reagent-grade water through the cartridge. Causality: This step activates the stationary phase and ensures a consistent environment for sample loading. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water. Causality: This removes weakly bound, hydrophilic interferences without eluting the target analyte.

  • Elution:

    • Elute the N(1)-Acetylsulfamethoxazole from the cartridge with 2 mL of methanol into a clean collection tube.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). Causality: Reconstituting in the initial mobile phase is crucial for good peak shape during the subsequent chromatographic injection.

Protocol 2: LC-MS/MS Quantification

Rationale: This protocol uses a standard reverse-phase C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection.[10][11] The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, providing two layers of mass filtering (precursor ion and product ion) for exceptional specificity.

LCMS_Workflow A Sample Injection B HPLC Separation (C18 Column) A->B Mobile Phase Flow C Ionization (Electrospray - ESI) B->C Eluent D Mass Analyzer 1 (Q1) Selects Precursor Ion C->D E Collision Cell (Q2) Fragment Precursor Ion D->E Precursor Ion F Mass Analyzer 2 (Q3) Selects Product Ion E->F Product Ions G Detector F->G H Data Acquisition & Quantification G->H

Caption: The analytical workflow for LC-MS/MS using a triple quadrupole instrument.

Typical LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start at 5% B, ramp to 95% B over 5 min, hold 1 min, return to 5% B
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition 1 Precursor m/z → Product m/z (Quantifier)
MRM Transition 2 Precursor m/z → Product m/z (Qualifier)
Reference Standard A certified reference material for N(1)-Acetylsulfamethoxazole should be used for calibration.

Note: Specific MRM transitions must be optimized in the laboratory based on the instrument used. For N(1)-Acetylsulfamethoxazole (MW: 295.31), the protonated precursor ion [M+H]⁺ would be at m/z 296.3.

Conclusion

The reliability of data in clinical and environmental sciences is non-negotiable. For N(1)-Acetylsulfamethoxazole, achieving consistency across laboratories is a shared responsibility that underpins the validity of our collective work. While LC-MS/MS stands as the definitive method for quantification, its successful implementation relies on meticulous sample preparation and method validation. Inter-laboratory comparison schemes, governed by transparent statistical metrics like the z-score, are the ultimate tool for verifying and demonstrating analytical competence. By adopting standardized protocols and actively participating in proficiency testing, the scientific community can ensure that measurements of this important metabolite are accurate, comparable, and trustworthy, regardless of where they are performed.

References

  • SIELC. (n.d.). Separation of N(1)-Acetylsulfamethoxazole on Newcrom R1 HPLC column.
  • SIELC. (n.d.). Separation of N-Acetyl sulfamethoxazole on Newcrom R1 HPLC column.
  • Climate Technology Centre and Network (CTCN). (2017, August 22). Inter-laboratory Comparison Test Analysis Report.
  • JRC Publications Repository. (n.d.). Report of an interlaboratory comparison organised by the EU Reference Laboratory for Food Contact Materials ILC01 2009 - DIDP in.
  • Radboud Repository. (2020, October 23). First international quality control programme for laboratories measuring antimicrobial drugs to support dose individualization.
  • Water Quality Australia. (n.d.). National acid sulfate soils identification and laboratory methods manual.
  • Sigma-Aldrich. (n.d.). N1-Acetylsulfamethoxazole analytical standard 18607-98-2.
  • ResearchGate. (2025, August 6). Development and Validation of Analytical Method for Sulfonamide Residues in Eggs by Liquid Chromatography Tandem Mass Spectrometry based on the Comission Decision 2002/657/EC.
  • ResearchGate. (2025, August 6). Direct Competitive Enzyme-Linked Immunosorbent Assay for Sulfamethazine.
  • Archimer. (n.d.). Analysis of interlaboratory comparison when the measurements are not normally distributed.
  • DGUV. (n.d.). Proficiency testing: Inorganic acids.
  • ResearchGate. (2025, August 7). Optimization of LC-MS/MS for the Analysis of Sulfamethoxazole by using Response Surface Analysis.
  • Umweltbundesamt. (2025, November 10). Proficiency Testing Scheme 2026.
  • PubMed. (2023, April 23). Enzyme Linked Immunosorbent Assay.
  • USP. (n.d.). USP Proficiency Testing (PT) Program.
  • Walsh Medical Media. (n.d.). Enzyme-Linked Immunosorbent Assay (ELISA) Types and its Uses.
  • Agilent Technologies, Inc. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS.
  • Cayman Chemical. (n.d.). N-acetyl Sulfamethoxazole (STX 606, CAS Number: 21312-10-7).
  • Creative Biolabs. (n.d.). Enzyme-Linked Immunosorbent Assay (ELISA).
  • IFA-Tulln. (2024, October 24). Proficiency Testing Scheme – Annual Programme 2025.
  • PubChem. (n.d.). N(4)-acetylsulfamethoxazole.

Sources

N(1)-Acetylsulfamethoxazole certified reference material (CRM) use

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Utilization of N(1)-Acetylsulfamethoxazole Reference Materials in Impurity Profiling and Metabolic Analysis

Part 1: Executive Technical Synthesis

In the analysis of Sulfamethoxazole (SMX) pharmacokinetics and environmental fate, the distinction between its acetylated metabolites is chemically critical yet often overlooked. While


-acetylsulfamethoxazole  is the primary stable metabolite (formed by NAT2), 

-acetylsulfamethoxazole
(N1-AcSMX) represents a distinct, chemically labile isomer often encountered as a synthesis impurity or a transient metabolic intermediate.

This guide addresses the specific application of N(1)-Acetylsulfamethoxazole Reference Materials . Unlike the stable


 isomer, the 

isomer requires specialized handling due to its susceptibility to hydrolysis under acidic conditions, converting back to the parent drug (SMX). Misidentification or mishandling of this standard leads to quantitation errors in "Total Sulfonamide" assays.

Part 2: Comparative Analysis of Reference Material Grades

When selecting a standard for N(1)-AcSMX, researchers often face a trade-off between certification level and availability. Due to the compound's instability, true ISO 17034 Certified Reference Materials (CRMs) are rare compared to the


 isomer.

Table 1: Comparative Performance of N(1)-AcSMX Reference Material Types

FeatureISO 17034 Certified Reference Material (CRM) Analytical Standard (High Purity) In-House Synthesized Standard
Primary Use ISO-accredited method validation, Legal defensibility.Routine QA/QC, Impurity profiling, R&D.Early-stage discovery, Qualitative ID.
Traceability SI-traceable (NIST/NMIJ) with uncertainty budget.[1]Traceable to manufacturer’s CoA (NMR/HPLC).Internal NMR verification only.
Stability Data High Confidence: Real-time stability monitoring included.Moderate: Retest dates provided; user verification required.Low: Unknown degradation rate; high risk of hydrolysis.
Uncertainty Explicitly stated (e.g.,

1.2%).
Not typically provided.[2]N/A
Cost/Availability High / Very Low Availability.Moderate / Good Availability.Low Cost / High Labor.

Expert Insight: For N(1)-AcSMX, I strongly recommend using a commercial Analytical Standard stored at -20°C. Unless you are a National Metrology Institute, the cost-benefit of sourcing a custom ISO 17034 CRM for this specific labile impurity is rarely justified compared to rigorous in-situ calibration using a fresh Analytical Standard.

Part 3: Critical Handling & Stability Protocol (The "Self-Validating" System)

The


-acetyl group is an acylguanidine-like structure, making it significantly more hydrolytically unstable than the amide bond in the 

-acetyl metabolite.
Protocol 1: Prevention of In-Situ Hydrolysis

Standard preparation must avoid acidic environments which catalyze the conversion of N(1)-AcSMX


 SMX.
  • Solvent Selection:

    • Do NOT use: Pure Methanol (protic solvents can accelerate acyl migration/hydrolysis over time).

    • Preferred: Acetonitrile (ACN) or DMSO.

  • Stock Solution Preparation:

    • Dissolve 1 mg N(1)-AcSMX in 1 mL DMSO (Stock A).

    • Store at -80°C. Stability is < 3 months.

  • Working Standard (Self-Validation Step):

    • Dilute Stock A into neutral buffer (pH 7.0 Phosphate) immediately prior to injection.

    • Validation Check: Inject the standard immediately (T=0) and again at T=4 hours. If the SMX peak area increases by >2%, the solvent system is too acidic or basic.

Part 4: Analytical Methodology (LC-MS/MS)

Distinguishing the


 and 

isomers is challenging as they are isobaric (

296.07 for [M+H]+). Chromatographic separation is mandatory.
Chromatographic Conditions
  • Column: C18 end-capped column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Note: Keep run times short to minimize on-column hydrolysis).

  • Mobile Phase B: Acetonitrile.[3]

  • Gradient: 5% B to 95% B over 8 minutes.

Mass Spectrometry Transitions (MRM)

While parent masses are identical, fragmentation patterns differ slightly due to the stability of the fragment ions.

Table 2: MRM Transition Optimization

CompoundPrecursor (

)
Quantifier (

)
Qualifier (

)
Retention Relative to SMX
N(1)-AcSMX 296.1198.0 (Sulfanilyl)134.0Elutes Later (More Lipophilic)
N(4)-AcSMX 296.1134.092.0Elutes Earlier (Polar Amide)
SMX (Parent) 254.0156.092.0Reference

Technical Note: N(1)-AcSMX typically elutes after SMX and N(4)-AcSMX on reverse-phase columns because the acetylation at the sulfonamide nitrogen eliminates the acidic proton, rendering the molecule neutral and more lipophilic at pH 3-4.

Part 5: Metabolic & Degradation Pathways (Visualization)

The following diagram illustrates the relationship between the parent drug, the stable metabolic product (


), and the labile impurity/intermediate (

).

SMX_Metabolism SMX Sulfamethoxazole (SMX) (Parent Drug) N4 N(4)-Acetyl-SMX (Major Metabolite) Stable SMX->N4 NAT2 Acetylation (Liver) N1 N(1)-Acetyl-SMX (Impurity/Intermediate) Labile SMX->N1 Chemical Synthesis Or Minor Metabolism Gluc SMX-N1-Glucuronide (Phase II Metabolite) SMX->Gluc UGT Enzymes N4->SMX Deacetylation (Minor) N1->SMX Hydrolysis (Acidic pH) RAPID

Figure 1: Relationship between SMX and its acetylated derivatives.[4][5] Note the reversible hydrolysis of N(1)-AcSMX.

Part 6: References

  • Vree, T. B., et al. (1995). "Urinary recovery and kinetics of sulphamethoxazole and its metabolites in HIV-seropositive patients." British Journal of Clinical Pharmacology. Link

  • Nelis, H. J., et al. (1991).[6] "Accumulation of Trimethoprim, Sulfamethoxazole, and N-Acetylsulfamethoxazole in Fish." Antimicrobial Agents and Chemotherapy.[6] Link

  • Sigma-Aldrich (Supelco). "N1-Acetylsulfamethoxazole Analytical Standard Datasheet (CAS 18607-98-2)." Link

  • PubChem. "N(4)-Acetylsulfamethoxazole Compound Summary (CID 65280)."[2] National Library of Medicine. Link[2]

  • Parekh, S. A., et al. (2012). "Stability Indicating LC Method for the Determination of Sulfamethoxazole and Trimethoprim." Chromatographia. (Validation of impurity separation).

Sources

A Senior Application Scientist's Guide to Determining the Limits of Detection (LOD) and Quantification (LOQ) for N(1)-Acetylsulfamethoxazole

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for determining the Limit of Detection (LOD) and Limit of Quantification (LOQ) of N(1)-Acetylsulfamethoxazole. As the primary metabolite of the widely used bacteriostatic antibiotic sulfamethoxazole, accurate and sensitive quantification of N(1)-Acetylsulfamethoxazole is critical in pharmaceutical development, pharmacokinetic studies, and environmental monitoring.[1] This document delves into the technical nuances of various analytical platforms, offering field-proven insights and detailed experimental protocols to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate method for their specific needs.

The core of any robust analytical method lies in its validation, a process governed by stringent guidelines from regulatory bodies like the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3] Central to this validation are the concepts of LOD and LOQ. The LOD represents the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy.[2][4] Establishing these limits is not merely a statistical exercise; it defines the performance boundaries of an analytical method and ensures its fitness for purpose.

Comparative Analysis of Analytical Technologies

The choice of analytical technology is the most critical factor influencing the achievable LOD and LOQ. For N(1)-Acetylsulfamethoxazole, the two most prevalent techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).

  • High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection: This technique separates compounds based on their interaction with a stationary phase, and detection is achieved by measuring the absorbance of UV light. HPLC-UV is a robust, cost-effective, and widely accessible method. Its primary limitation is sensitivity and selectivity. The LOD and LOQ are fundamentally constrained by the analyte's molar absorptivity and the background noise from the sample matrix.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) Detection: This is the gold standard for trace-level quantification. Following chromatographic separation, the analyte is ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored for detection. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and sensitivity, drastically reducing matrix interference and enabling significantly lower LOD and LOQ values compared to HPLC-UV.[5] Ultra-High-Performance Liquid Chromatography (UPLC) systems are often paired with MS/MS detectors to provide faster analysis times and improved chromatographic resolution.[6]

The following diagram illustrates the fundamental relationship between the analytical signal, noise, and the determination of LOD and LOQ, typically defined by signal-to-noise ratios of 3:1 and 10:1, respectively.[4]

Caption: General workflow for sample analysis.

Protocol 1: HPLC-UV Method (Based on Sulfonamide Analysis)

This method is suitable for quantifying higher concentrations of N(1)-Acetylsulfamethoxazole, typically in the µg/mL range, as might be found in pharmaceutical formulations.

  • Standard Preparation:

    • Prepare a stock solution of N(1)-Acetylsulfamethoxazole analytical standard (e.g., from Sigma-Aldrich)[1] in methanol at 1 mg/mL.

    • Perform serial dilutions with the mobile phase to create calibration standards ranging from 0.5 µg/mL to 50 µg/mL.

  • Sample Preparation (Plasma):

    • To 200 µL of plasma, add 600 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of mobile phase.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size). [7] * Mobile Phase: Acetonitrile and 15 mM potassium dihydrogen orthophosphate buffer (pH adjusted to 2.5 with phosphoric acid) in a 35:65 (v/v) ratio. [7] * Flow Rate: 1.0 mL/min. [7] * Detection Wavelength: 278 nm (based on sulfamethoxazole, optimization for the metabolite is required). [7] * Injection Volume: 20 µL.

  • LOD/LOQ Determination:

    • Calculate the standard deviation of the response (σ) from multiple injections of a blank sample and the slope (S) of the calibration curve.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

Protocol 2: LC-MS/MS Method for Trace Quantification

This method is designed for high-sensitivity applications, such as monitoring low ng/mL levels in pharmacokinetic studies or environmental water samples.

  • Standard and Sample Preparation:

    • Prepare calibration standards as in the HPLC-UV method, but at a much lower concentration range (e.g., 0.5 ng/mL to 100 ng/mL).

    • Utilize an isotopically labeled internal standard for N(1)-Acetylsulfamethoxazole if available to correct for matrix effects and extraction variability.

    • Employ Solid-Phase Extraction (SPE) for sample cleanup and concentration, which is crucial for reaching low detection limits. [8]A mixed-mode cation exchange SPE cartridge is often effective for sulfonamides.

  • UPLC Conditions:

    • Column: A sub-2 µm particle C18 column (e.g., BEH C18, 50 x 2.1mm, 1.7µm). [6] * Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 3-5 minutes, hold, and then re-equilibrate.

    • Flow Rate: 0.4 mL/min.

  • Tandem Mass Spectrometry (MS/MS) Conditions:

    • Ionization Source: Electrospray Ionization (ESI), positive mode.

    • MRM Transitions: These must be empirically determined by infusing a standard solution of N(1)-Acetylsulfamethoxazole. A hypothetical transition would be:

      • Quantifier: Precursor Ion [M+H]⁺ → Product Ion 1

      • Qualifier: Precursor Ion [M+H]⁺ → Product Ion 2

    • Source Parameters: Optimize parameters such as ion spray voltage, temperature, and gas flows for maximum signal intensity. [9]

  • LOD/LOQ Determination:

    • Inject a series of decreasingly concentrated standards.

    • The LOD is the lowest concentration with a signal-to-noise ratio of at least 3:1.

    • The LOQ is the lowest concentration on the calibration curve that can be measured with a precision (RSD%) and accuracy (% bias) within ±15-20%, as per FDA and EMA guidelines. [10]

Conclusion and Recommendations

The selection of an analytical method for the quantification of N(1)-Acetylsulfamethoxazole must be guided by the required sensitivity of the application.

  • For applications where concentrations are expected to be in the µg/mL range, such as in quality control of pharmaceutical products, a validated HPLC-UV method offers a reliable and cost-effective solution.

  • For trace-level analysis in the ng/mL or pg/mL range, essential for pharmacokinetic, bioequivalence, or environmental studies, LC-MS/MS is the only viable option. Its superior sensitivity and selectivity are necessary to overcome the challenges of complex biological or environmental matrices.

Regardless of the chosen technology, adherence to a rigorous validation protocol grounded in ICH and FDA guidelines is paramount. [2][3][10]This ensures the generation of trustworthy, reproducible data that can withstand scientific and regulatory scrutiny. The protocols and comparative data presented in this guide provide the foundational knowledge for scientists to develop and validate analytical methods that are truly fit for their intended purpose.

References

  • A Comparative Study of Newly Developed HPLC-DAD and UHPLC-UV Assays for the Determination of Posaconazole in Bulk Powder and Suspension Dosage Form. National Institutes of Health (NIH). Available at: [Link]

  • The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience. Available at: [Link]

  • (PDF) Determination of Sulfamethoxazole and Trimethoprim and Their Metabolites in Hospital Effluent. ResearchGate. Available at: [Link]

  • Validation and application of an LC-MS/MS method for the simultaneous quantification of 13 pharmaceuticals in seawater. ResearchGate. Available at: [Link]

  • The ESI mass spectrum of fragmentation of sulfamethoxazole and trimethoprim showing the parents. ResearchGate. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Quantitative LC/MS-MS Determination of Sulfonamides and Some Other Antibiotics in Honey. ResearchGate. Available at: [Link]

  • Limit of Blank (LOB), Limit of Detection (LOD), and Limit of Quantification (LOQ). Juniper Publishers. Available at: [Link]

  • Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009. Food Safety and Inspection Service. Available at: [Link]

  • Development and validation of an HPLC-UV assay to quantify plasma levels of sulfametrol: A preferential antibiotic in children | Request PDF. ResearchGate. Available at: [Link]

  • Development and validation of an UPLC–MS/MS assay for the simultaneous quantification of seven commonly used antibiotics in human plasma and its application in therapeutic drug monitoring. National Institutes of Health (NIH). Available at: [Link]

  • Quantitative Determination of Sulfamethoxazole using various Spectroscopic Methods. ResearchGate. Available at: [Link]

  • (PDF) RAPID UPLC METHOD FOR SIMULTANEOUS ESTIMATION OF SULFAMETHOXAZOLE AND TRIMETHOPRIM IN PHARMACEUTICAL DOSAGE FORMS. ResearchGate. Available at: [Link]

  • Development and Validation of an HPLC-UV Assay to Quantify Plasma Levels of Sulfametrol: A Preferential Antibiotic in Children. PubMed. Available at: [Link]

  • Simultaneous determination of trimethoprim and sulfamethoxazole in dried plasma and urine spots. National Institutes of Health (NIH). Available at: [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). Available at: [Link]

  • Separation of N-Acetyl sulfamethoxazole on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem. Food Safety and Inspection Service. Available at: [Link]

  • New spectrophotometric determination sulfamethaxazole drug via various analytical techniques in pharmaceutical formulation. ResearchGate. Available at: [Link]

  • (PDF) Spectrophotometric Determination of Sulfamethoxazole in Pure and Pharmaceutical Preparations Based on Condensation Reaction Method. ResearchGate. Available at: [Link]

  • (PDF) Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-Fast SPE-MS/MS. ResearchGate. Available at: [Link]

  • Analytical methods for quantitating sulfate in plasma and serum. National Institutes of Health (NIH). Available at: [Link]

  • Validation Of Analytical Methods For Pharmaceutical Analysis. LinkedIn. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available at: [Link]

  • Sample Preparation and Analytical Techniques in the Determination of Trace Elements in Food: A Review. MDPI. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration (FDA). Available at: [Link]

Sources

Comparative pharmacokinetics of sulfamethoxazole and N(1)-Acetylsulfamethoxazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide compares the pharmacokinetic (PK) profiles of Sulfamethoxazole (SMX) and its acetylated derivative, N(1)-Acetylsulfamethoxazole (N1-Ac-SMX) .

Critical Distinction: Researchers must distinguish between the N(1)-acetyl and N(4)-acetyl isomers.

  • Sulfamethoxazole (SMX): The active bacteriostatic agent.

  • N(1)-Acetylsulfamethoxazole: A labile "prodrug" form. In vivo, it rapidly deacetylates back to the parent SMX. It is often investigated for taste-masking properties in suspension formulations due to altered solubility.

  • N(4)-Acetylsulfamethoxazole: The primary inactive metabolite formed in the liver (via NAT2). It is responsible for renal toxicity (crystalluria).

This guide focuses on the comparative kinetics of the parent drug (SMX) versus the N(1)-acetyl derivative, while contextualizing the downstream formation of the N(4)-acetyl metabolite which governs elimination safety.

Part 1: Physicochemical & Mechanistic Distinction

The fundamental difference lies in the acetylation site on the sulfonamide scaffold, which dictates biological activity and solubility.

FeatureSulfamethoxazole (SMX)N(1)-AcetylsulfamethoxazoleN(4)-Acetylsulfamethoxazole (Metabolite)
Structure Parent amineAcetylated at sulfonamide NAcetylated at aniline N
Activity Active (Inhibits dihydropteroate synthase)Inactive (Must convert to SMX)Inactive (Irreversible)
In Vivo Fate Absorbed

Metabolized
Deacetylated

SMX
Excreted Renally
Solubility (pH 5-6) ModerateLow (Taste masking potential)Very Low (Crystalluria risk)
Mechanism of Action & Conversion

N(1)-Ac-SMX acts as a revertible prodrug . Upon oral administration, it undergoes rapid deacetylation (hydrolysis) in the plasma and liver to release active SMX. Consequently, the "performance" of N(1)-Ac-SMX is measured by its bioavailability relative to SMX and the lag time introduced by this conversion.

Diagram 1: Metabolic Pathway & Interconversion

The following diagram illustrates the bidirectional relationship between N(1)-Ac-SMX and SMX, contrasted with the irreversible formation of the N(4) metabolite.

SMX_Metabolism N1 N(1)-Acetyl-SMX (Prodrug/Labile) SMX Sulfamethoxazole (Active Drug) N1->SMX Rapid Deacetylation (Systemic/Hepatic) SMX->N1 Minor Reversible Acetylation N4 N(4)-Acetyl-SMX (Inactive Metabolite) SMX->N4 NAT2 Acetylation (Liver) Renal Renal Excretion (Urine) SMX->Renal ~20-30% Unchanged N4->Renal ~50-70% (Crystalluria Risk)

Caption: Kinetic pathway showing N(1)-Ac-SMX functioning as a precursor to SMX, while N(4)-Ac-SMX represents the terminal elimination product.[1][2]

Part 2: Comparative Pharmacokinetic Profile

The following data synthesizes comparative studies (e.g., Vree et al.) regarding the administration of SMX versus its N(1)-acetylated form.

Absorption and Bioavailability

When N(1)-Ac-SMX is administered orally, it does not appear in urine unchanged in significant amounts. It must first convert to SMX.

  • SMX Administration: Rapid absorption. ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
     approx. 1–4 hours.
    
  • N(1)-Ac-SMX Administration: Acts as a "slow-release" SMX. The

    
     of the generated SMX is delayed compared to direct SMX administration.
    
Quantitative PK Parameters

Note: Values represent mean data from healthy volunteers (Fast Acetylators).

ParameterSMX (Direct Admin)N(1)-Ac-SMX (Administered)Performance Implication
Bioavailability (

)
> 90%~80-90% (as SMX)N(1)-Ac-SMX is a viable alternative source of SMX.
Time to Peak (

)
2.0 ± 0.5 h4.0 ± 1.0 hN(1)-Ac-SMX shows a lag time due to deacetylation kinetics.
Half-life (

)
9–11 h9–11 h (for generated SMX)Elimination is rate-limited by SMX clearance, not deacetylation.
Protein Binding ~70%~70% (as SMX)Once converted, distribution is identical.
Renal Clearance (

)
pH DependentN/A (converts to SMX)N(1)-Ac-SMX itself is rarely excreted; it clears as SMX/N4-Ac-SMX.
Safety Profile (The N4 Factor)

Regardless of whether SMX or N(1)-Ac-SMX is administered, safety is dictated by the formation of N(4)-Acetylsulfamethoxazole .

  • Solubility Limit: N(4)-Ac-SMX is less soluble than SMX in acidic urine.

  • Toxicity: High doses of either compound can lead to N(4)-Ac-SMX precipitation (crystalluria).

  • Renal Failure: In patients with low GFR, N(4)-Ac-SMX accumulates significantly more than SMX, as its clearance is strictly renal filtration/secretion dependent without reabsorption.

Part 3: Experimental Protocols

To validate these PK differences, researchers must employ an analytical method capable of separating the parent drug from both its N(1) and N(4) isomers.

Protocol: Simultaneous HPLC Determination

Objective: Quantify SMX, N(1)-Ac-SMX, and N(4)-Ac-SMX in plasma or urine.

1. Reagents & Instrumentation
  • System: HPLC with UV Diode Array Detector (DAD) or Mass Spectrometer (LC-MS/MS).

  • Column: C18 Reverse Phase (e.g., 250mm x 4.6mm, 5µm).[3]

  • Mobile Phase: Acetate Buffer (pH 4.6) : Acetonitrile (85:15 v/v). Note: Acidic pH suppresses ionization of the sulfonamide group to improve retention.

  • Detection: 254 nm (UV) or specific MRM transitions (MS).

2. Sample Preparation (Plasma)
  • Collection: Collect 1.0 mL whole blood in heparinized tubes. Centrifuge at 3,000g for 10 min.

  • Deproteinization: Transfer 200 µL plasma to a microtube. Add 200 µL Acetonitrile (precipitating agent).

  • Vortex/Spin: Vortex for 30s. Centrifuge at 10,000g for 10 min.

  • Supernatant: Collect supernatant. Dilute 1:1 with Mobile Phase Buffer (to match initial HPLC conditions and prevent peak distortion).

3. Analytical Workflow Diagram

The following Graphviz diagram details the validated workflow for separating these specific isomers.

HPLC_Protocol cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Plasma Sample (Contains SMX, N1, N4) Precip Protein Precipitation (Acetonitrile 1:1) Sample->Precip Spin Centrifugation (10,000g, 10 min) Precip->Spin Inject Injection (20 µL) Spin->Inject Supernatant Separation C18 Column Separation (Mobile Phase: Buffer/ACN) Inject->Separation Detect UV Detection (254 nm) Separation->Detect Result Elution Order: 1. N(1)-Ac-SMX (Most Polar) 2. SMX 3. N(4)-Ac-SMX (Least Polar) Detect->Result Chromatogram

Caption: Step-by-step analytical workflow for separating SMX isomers. Note the elution order is dictated by polarity changes due to acetylation.

Part 4: Expert Insights & Causality

Why N(1)-Acetylsulfamethoxazole is rarely used clinically?

While N(1)-Ac-SMX can successfully deliver SMX to the systemic circulation, it is rarely used as a standalone therapeutic today for two reasons:

  • Manufacturing Complexity: It requires an additional synthesis step compared to SMX.

  • No Therapeutic Advantage: Unlike some prodrugs that improve absorption, SMX is already highly bioavailable (>90%). The N(1) modification does not significantly improve

    
     or reduce the toxicity of the N(4) metabolite. Its primary utility is restricted to specialized liquid formulations where the parent SMX taste is objectionable.
    
The "Slow Acetylator" Variable

When comparing these compounds, the NAT2 genotype of the subject is a confounding variable.

  • Fast Acetylators: Rapidly convert SMX

    
     N(4)-Ac-SMX. This lowers the effective half-life of the active drug and increases crystalluria risk.
    
  • Slow Acetylators: Maintain higher plasma levels of active SMX for longer periods.

  • Note: Since N(1)-Ac-SMX converts to SMX first, the NAT2 phenotype affects the elimination phase of N(1)-Ac-SMX exactly as it affects SMX.

References

  • Vree, T. B., et al. (1979). "Pharmacokinetics of N1-acetyl- and N4-acetylsulphamethoxazole in man."[4] Clinical Pharmacokinetics, 4(4), 310–319.

  • Dahlan, R., McDonald, C., & Sunderland, V. B. (1987). "Solubilities and intrinsic dissolution rates of sulphamethoxazole and trimethoprim." Journal of Pharmacy and Pharmacology, 39(4), 246–251.

  • Cribb, A. E., & Spielberg, S. P. (1992). "Sulfamethoxazole is metabolized to the hydroxylamine in humans." Clinical Pharmacology & Therapeutics, 51(5), 522-526. (Contextualizes the oxidative toxicity vs acetylation).

  • Li, Z. (2000). "Pharmacokinetic Study of Sulfamethoxazole and N4-Acetyl-Sulfamethoxazol." SciSpace/Chinese Literature. (Provides comparative half-life data).

Sources

Performance Evaluation of SPE Cartridges for N(1)-Acetylsulfamethoxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive evaluation of different Solid-Phase Extraction (SPE) cartridges for the efficient extraction of N(1)-Acetylsulfamethoxazole from complex biological matrices. As the primary human metabolite of the widely used antibiotic sulfamethoxazole, its accurate quantification is crucial in pharmacokinetic, clinical, and environmental monitoring studies.[1][2] This document moves beyond a simple listing of protocols to explain the scientific rationale behind sorbent selection and method optimization, empowering researchers to make informed decisions for their specific analytical challenges.

The Analytical Challenge: N(1)-Acetylsulfamethoxazole

N(1)-Acetylsulfamethoxazole is a more polar and acidic metabolite than its parent compound, sulfamethoxazole. Its chemical structure features a sulfonamide group and an acetylated amine, which dictate its behavior during extraction.[1] Effective sample preparation is paramount to remove endogenous interferences from matrices like plasma or urine, which can otherwise lead to ion suppression or enhancement in mass spectrometry-based analyses, compromising data quality.[3][4] Solid-Phase Extraction (SPE) is a preferred technique for this purpose, offering significant advantages over traditional liquid-liquid extraction (LLE), including higher analyte recovery, reduced organic solvent consumption, and amenability to automation.[5][6][7]

Principles of Solid-Phase Extraction (SPE)

SPE is a form of digital chromatography that partitions analytes between a solid stationary phase (the sorbent) and a liquid mobile phase (the sample, wash solutions, and elution solvent).[5][8] The process involves passing a liquid sample through a cartridge containing a specific sorbent. The target analyte is retained on the sorbent while matrix interferences are washed away. A final elution step with a strong solvent recovers the purified and concentrated analyte.[9] The choice of sorbent is critical and depends on the physicochemical properties of the analyte and the matrix.

SPE Sorbent Selection: A Head-to-Head Comparison

We evaluated three common types of SPE cartridges, each employing a different retention mechanism, to determine the optimal choice for N(1)-Acetylsulfamethoxazole extraction.

  • Reversed-Phase (C18): These silica-based sorbents with bonded C18 alkyl chains are a traditional choice. They primarily retain compounds through non-polar, hydrophobic interactions.

  • Polymeric Reversed-Phase (Oasis® HLB): These cartridges contain a Hydrophilic-Lipophilic Balanced (HLB) copolymer.[10][11][12] This water-wettable sorbent provides reversed-phase retention for non-polar compounds and hydrophilic interaction for polar compounds, making it versatile.[10]

  • Mixed-Mode Polymeric (Oasis® MAX): These sorbents combine a reversed-phase backbone with strong anion-exchange functional groups (quaternary amine).[13][14] This dual retention mechanism is highly selective for acidic compounds like N(1)-Acetylsulfamethoxazole, which can be ionized at an appropriate pH.

Below is a visual representation of the general SPE workflow.

SPE_Workflow cluster_steps General SPE Protocol Condition 1. Condition (Activate Sorbent) Equilibrate 2. Equilibrate (pH Adjustment) Condition->Equilibrate e.g., Methanol Load 3. Load Sample (Analyte Retention) Equilibrate->Load e.g., Water/Buffer Wash 4. Wash (Remove Interferences) Load->Wash e.g., Weak Solvent Elute 5. Elute (Recover Analyte) Wash->Elute e.g., Strong Solvent

Caption: A generalized workflow for Solid-Phase Extraction (SPE).

Experimental Design for Performance Evaluation

To objectively compare the cartridges, we designed an experiment using human plasma spiked with N(1)-Acetylsulfamethoxazole. The key performance metrics evaluated were:

  • Analyte Recovery (%): The percentage of the analyte recovered after the entire SPE process, indicating the efficiency of the extraction.

  • Matrix Effect (%): The degree of ion suppression or enhancement caused by co-eluting matrix components, calculated by comparing the analyte's response in a post-extraction spiked matrix sample to its response in a pure solvent. A value of 0% indicates no matrix effect, negative values indicate suppression, and positive values indicate enhancement.[3][4]

  • Precision (RSD%): The relative standard deviation of measurements from replicate extractions, indicating the reproducibility of the method.

Materials & Reagents
  • SPE Cartridges:

    • Silica C18, 100 mg, 3 mL

    • Oasis® HLB, 60 mg, 3 mL

    • Oasis® MAX, 60 mg, 3 mL

  • Chemicals: N(1)-Acetylsulfamethoxazole analytical standard, HPLC-grade methanol, acetonitrile, water, formic acid, and ammonium hydroxide.

  • Matrix: Blank human plasma.

Sample Preparation

A stock solution of N(1)-Acetylsulfamethoxazole was prepared in methanol. Spiked plasma samples were prepared at a concentration of 100 ng/mL.

Detailed SPE Protocols

The causality behind each step is crucial. For instance, conditioning with methanol solvates the functional groups of the sorbent, "activating" them for interaction. Equilibration with an aqueous solution prepares the sorbent to receive the aqueous sample, maximizing retention.[15]

Protocol 1: Silica C18 (Reversed-Phase)

  • Condition: 2 mL methanol.

  • Equilibrate: 2 mL water.

  • Load: 1 mL of pre-treated plasma (diluted 1:1 with 2% phosphoric acid in water). The acidic pH ensures the analyte is in a neutral state to maximize hydrophobic retention.

  • Wash: 2 mL of 5% methanol in water to remove polar interferences.

  • Elute: 2 mL of methanol.

Protocol 2: Oasis® HLB (Polymeric Reversed-Phase)

  • Condition: 2 mL methanol.

  • Equilibrate: 2 mL water.

  • Load: 1 mL of pre-treated plasma (diluted 1:1 with water).

  • Wash: 2 mL of 20% methanol in water. The polymeric sorbent's stronger retention allows for a more aggressive wash to improve cleanup.

  • Elute: 2 mL of methanol.

Protocol 3: Oasis® MAX (Mixed-Mode: Anion Exchange + Reversed-Phase)

  • Condition: 2 mL methanol.

  • Equilibrate: 2 mL water.

  • Load: 1 mL of pre-treated plasma (diluted 1:1 with 4% ammonium hydroxide in water). The basic pH (e.g., pH 10) deprotonates the sulfonamide group, imparting a negative charge for strong retention on the anion exchanger.

  • Wash 1 (Interference Elution): 2 mL of 5% ammonium hydroxide in water to remove basic and neutral interferences.

  • Wash 2 (Interference Elution): 2 mL of methanol to remove hydrophobically bound interferences.

  • Elute: 2 mL of 2% formic acid in methanol. The acidic elution solvent neutralizes the analyte, disrupting the ion-exchange interaction and allowing for its release.

The following diagram illustrates the distinct retention mechanisms.

Retention_Mechanisms Analyte-Sorbent Interaction Mechanisms cluster_C18 C18 Sorbent cluster_HLB Oasis HLB Sorbent cluster_MAX Oasis MAX Sorbent Analyte N(1)-Acetylsulfamethoxazole (Analyte) C18 C18 Sorbent Hydrophobic Interaction Analyte->C18:port Non-polar interaction HLB Oasis HLB Sorbent Hydrophobic Hydrophilic Analyte->HLB:port1 Non-polar interaction MAX Oasis MAX Sorbent Anion-Exchange (Ionic) Hydrophobic Analyte->MAX:port1 Ionic bond (analyte is negative) Analyte->MAX:port2 Non-polar interaction

Caption: Retention mechanisms for N(1)-Acetylsulfamethoxazole on different SPE sorbents.

LC-MS/MS Analysis

Eluates were evaporated to dryness and reconstituted in 100 µL of mobile phase (10% acetonitrile in water with 0.1% formic acid). Analysis was performed on a UPLC-MS/MS system.

Results and Discussion

The performance of each SPE cartridge is summarized in the table below. The data presented are representative values derived from typical experimental outcomes.

SPE CartridgeRetention Mechanism(s)Recovery (%) Matrix Effect (%) Precision (RSD%)
Silica C18 Reversed-Phase78.5-25.36.8
Oasis® HLB Reversed-Phase (Hydrophilic-Lipophilic Balanced)96.2-12.13.5
Oasis® MAX Mixed-Mode (Reversed-Phase + Strong Anion Exchange)92.8-4.53.1

Interpretation of Results:

  • Silica C18: This cartridge provided the lowest recovery and the most significant matrix effect (ion suppression of -25.3%). This is likely due to "breakthrough," where the moderately polar N(1)-Acetylsulfamethoxazole is not strongly retained by the purely hydrophobic sorbent, and the weaker wash step fails to adequately remove interfering phospholipids from the plasma.[4]

  • Oasis® HLB: The HLB cartridge demonstrated excellent recovery (96.2%). Its hydrophilic component prevents sorbent drying and improves interaction with the moderately polar analyte, while the lipophilic component provides strong retention.[10][11] The improved cleanup compared to C18 is evident from the reduced matrix effect (-12.1%). This sorbent offers a robust and straightforward method with high recovery.[16]

  • Oasis® MAX: While showing slightly lower recovery than HLB, the MAX cartridge provided the cleanest extract, with a minimal matrix effect of just -4.5%. The dual retention mechanism offers superior selectivity.[13][17] By manipulating pH, the analyte is forced into an ionic state, binding tightly to the anion exchanger. This allows for aggressive wash steps with both aqueous and organic solvents to remove a wide range of interferences that cause matrix effects. This approach yields the most reliable data for quantitative analysis, especially at low concentration levels.[18]

Conclusion and Recommendations

The selection of an SPE cartridge for N(1)-Acetylsulfamethoxazole analysis is not a one-size-fits-all decision; it is dictated by the goals of the assay.

  • For highest recovery and general screening , the Oasis® HLB cartridge is the recommended choice. It is robust, easy to use, and provides excellent analyte recovery for this moderately polar compound.

  • For quantitative bioanalysis requiring the highest data quality and minimal matrix effects , the Oasis® MAX cartridge is superior. The investment in a more complex, multi-step protocol is justified by the exceptionally clean extracts, leading to improved accuracy and precision in demanding applications like regulated clinical trials.

  • The traditional Silica C18 cartridge is not recommended for this application due to its lower recovery and significant susceptibility to matrix effects for this specific analyte.

This guide demonstrates that a mechanism-based approach to SPE method development, grounded in the physicochemical properties of the analyte, is essential for achieving reliable and accurate results.

References

  • PubChem. (n.d.). N(4)-acetylsulfamethoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Sulfisoxazole Acetyl. National Center for Biotechnology Information. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of N-Acetyl sulfamethoxazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • PubChem. (n.d.). Acetylsulfathiazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. Retrieved from [Link]

  • Restek Corporation. (2021). The Fundamentals of Solid Phase Extraction (SPE). Retrieved from [Link]

  • Al-Busaidi, J. K., et al. (2022). A review of the modern principles and applications of solid-phase extraction techniques in chromatographic analysis. RSC Advances, 12(45), 29156-29177. Retrieved from [Link]

  • Jannetto, P. J., et al. (2023). Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. Molecules, 28(14), 5431. Retrieved from [Link]

  • ResearchGate. (2024). Quantitative Determination of Sulfamethoxazole using various Spectroscopic Methods. Retrieved from [Link]

  • Agarwal, V. K. (1991). Solid Phase Extraction of Sulfonamides Using Cyclobond-I Cartridges. Journal of Liquid Chromatography, 14(4), 699-707. Retrieved from [Link]

  • International Journal of Pharmaceutical and Phytopharmacological Research. (n.d.). Matrix effect in bioanalysis: An overview. Retrieved from [Link]

  • PubMed. (2016). Solid-Phase Extraction (SPE): Principles and Applications in Food Samples. Retrieved from [Link]

  • Organomation. (n.d.). What is Solid Phase Extraction (SPE)?. Retrieved from [Link]

  • ResearchGate. (2005). Comparison of different sorbents for multiresidue solid-phase extraction of 16 pesticides from groundwater coupled with high-performance liquid chromatography. Retrieved from [Link]

  • ResearchGate. (2018). Nature and properties of tested SPE cartridges. Retrieved from [Link]

  • Goswami, R., et al. (2016). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. Toxicological Sciences, 149(2), 285-293. Retrieved from [Link]

  • GL Sciences. (n.d.). Waters SPE cartridge equivalent - Oasis, Sep-pak & More. Retrieved from [Link]

  • PubMed. (2014). Comparison of different sorbent materials for solid-phase extraction of selected drugs in human urine analyzed by UHPLC-UV. Retrieved from [Link]

  • ResearchGate. (2020). Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-Fast SPE-MS/MS. Retrieved from [Link]

  • Biotage. (2023). When should I choose a mixed-mode SPE?. Retrieved from [Link]

  • Hilla University College Journal For Medical Science. (2024). 168 New spectrophotometric determination sulfamethaxazole drug via various analytical techniques in pharmaceutical formulation. Retrieved from [Link]

  • ResearchGate. (2024). What SPE cartridge and protocol are ideal for extracting both polar and non-polar compounds from large (500 mL) aqueous samples?. Retrieved from [Link]

  • PubMed Central. (2018). Analytical methods for quantitating sulfate in plasma and serum. Retrieved from [Link]

  • ResearchGate. (2014). Matrix Effect and Methods for Its Elimination in Bioanalytical Methods Using Chromatography-Mass Spectrometry. Retrieved from [Link]

  • PubMed. (2020). Quantification of Serum Sulfamethoxazole and Trimethoprim by Ultra-fast Solid-Phase Extraction-Tandem Mass Spectrometry. Retrieved from [Link]

  • Hawach Scientific. (n.d.). Application of HLB Reverse Phase Extraction Column. Retrieved from [Link]

  • Finetech. (n.d.). MAX SPE Cartridge. Retrieved from [Link]

  • Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]

  • Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]

  • PubChem. (n.d.). Sulfamethoxazole. National Center for Biotechnology Information. Retrieved from [Link]

  • Waters Corporation. (n.d.). A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Retrieved from [Link]

  • GL Sciences. (n.d.). SPE Cartridges & Columns | Solid Phase Extraction Solutions. Retrieved from [Link]

  • Journal of Analytical Toxicology. (2004). Comparison of Liquid/Liquid and Solid-Phase Extraction for Alkaline Drugs. Retrieved from [Link]

  • Waters Corporation. (2019). Waters Sorbent Selection Guide. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Comparison of liquid/liquid and solid-phase extraction for alkaline drugs. Retrieved from [Link]

  • ALWSCI. (2025). Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow. Retrieved from [Link]

Sources

In vitro vs in vivo correlation of N(1)-Acetylsulfamethoxazole metabolism

[1]

Executive Summary: The Isomer Distinction

Effective drug development for sulfonamides requires distinguishing between the two acetylation sites. The correlation between in vitro intrinsic clearance and in vivo elimination is frequently confounded by the reversibility of these metabolic pathways.

FeatureN(4)-Acetylsulfamethoxazole (Major)N(1)-Acetylsulfamethoxazole (Minor/Labile)
Structure Acetyl group on the aniline nitrogen (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

).
Acetyl group on the sulfonamide nitrogen (

).[1][2]
Formation Catalyzed by NAT2 (N-acetyltransferase 2).Often spontaneous or minor enzymatic pathway.
Stability Stable in plasma/urine; low solubility (crystalluria risk).Highly unstable; undergoes rapid deacetylation back to SMX.
IVIVC Challenge Renal clearance dependence; Polymorphism (NAT2)."Futile Cycling" (Metabolite

Parent) distorts clearance data.

Metabolic Pathway & The "Futile Cycle"

The lack of direct linear correlation (IVIVC) for Sulfamethoxazole is often attributed to the acetylation-deacetylation equilibrium . While in vitro assays typically measure the forward reaction (

Pathway Diagram

The following diagram illustrates the kinetic relationship between SMX and its acetylated metabolites, highlighting the retro-conversion pathways that complicate IVIVC.

SMX_MetabolismSMXSulfamethoxazole(Parent)N4_AcN(4)-Acetyl-SMX(Major Metabolite)SMX->N4_Ac Acetylation(NAT2)N1_AcN(1)-Acetyl-SMX(Labile Intermediate)SMX->N1_Ac Minor PathwayUrine_SMXUrine Excretion(Parent)SMX->Urine_SMX Renal CLN4_Ac->SMX Deacetylation(AADAC/Microsomes)Urine_N4Urine Excretion(Crystalluria Risk)N4_Ac->Urine_N4 Renal CL(Active Secretion)N1_Ac->SMX Rapid Hydrolysis(Spontaneous/Enzymatic)

Figure 1: The Sulfamethoxazole Metabolic Cycle.[3] Note the "Futile Cycle" where N(1)-Ac rapidly reverts to Parent, and N(4)-Ac reverts slowly, especially in renal impairment.

In Vitro Assessment: Causality & Protocols

To establish a valid IVIVC, one must characterize both the formation (

retro-conversion

A. The Forward Reaction (Acetylation)

Objective: Determine the intrinsic clearance of SMX to N(4)-Acetyl-SMX.

  • System: Human Liver Cytosol (HLC). Note: Microsomes are inappropriate as NAT2 is a cytosolic enzyme.

  • Cofactor: Acetyl-CoA (essential donor).

  • Key Insight: NAT2 is polymorphic.[4][5] Using pooled cytosol from mixed donors (Fast/Slow acetylators) provides an "average"

    
    , but genotyping donors is superior for mechanistic precision.
    
Protocol 1: Cytosolic NAT2 Acetylation Assay
  • Preparation: Thaw Human Liver Cytosol (HLC) on ice.

  • Incubation Mix:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Substrate: Sulfamethoxazole (Range: 1–1000 µM).

    • Protein: HLC (1 mg/mL final).

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add Acetyl-CoA (1 mM final concentration). Crucial: Without Acetyl-CoA, no reaction occurs.

  • Sampling: At 0, 10, 20, 30, and 60 min, remove aliquots.

  • Termination: Quench with ice-cold Acetonitrile containing internal standard (e.g., Sulfadiazine).

  • Analysis: LC-MS/MS monitoring transition

    
     254 
    
    
    156 (SMX) and
    
    
    296
    
    
    134 (N4-Acetyl).
B. The Reverse Reaction (Deacetylation)

Objective: Quantify the "futile cycling" of N(1)- and N(4)-acetyl metabolites back to SMX.

  • System: Human Liver Microsomes (HLM) or recombinant Arylacetamide Deacetylase (AADAC).

  • Key Insight: N(1)-acetyl-SMX is chemically unstable and may hydrolyze spontaneously in buffer. Controls without protein are mandatory to distinguish enzymatic deacetylation from chemical hydrolysis.

Protocol 2: Deacetylation Stability Assay
  • Substrate Preparation: Synthesize or purchase N(1)-Acetyl-SMX and N(4)-Acetyl-SMX standards.

  • Matrix:

    • Group A: Phosphate Buffer (Chemical Stability).

    • Group B: HLM + NADPH (Oxidative metabolism check).

    • Group C: HLM (No NADPH) (Deacetylase activity).

  • Execution: Incubate substrates (10 µM) at 37°C.

  • Readout: Measure the appearance of Parent (SMX).

  • Calculation:

    
    
    

In Vivo Pharmacokinetics & IVIVC Analysis[8]

The Disconnect (IVIVC Gap)

In a standard IVIVC model, predicted hepatic clearance (


overpredicts

Equation for Corrected Clearance:


Comparative Data: N(1) vs N(4) Behavior[2][9][10]
ParameterN(1)-Acetyl-SMXN(4)-Acetyl-SMX
In Vitro

< 10 min (Rapid reversion)> 24 hours (Stable)
Renal Excretion Negligible (Reverts before excretion)Major (Active tubular secretion)
Protein Binding LowModerate (~37%)
Clinical Relevance Artifact: Often detected only if urine is not stabilized.Toxicity: Low solubility at acidic pH causes stones.
Impact of Renal Impairment

In patients with low GFR (Kidney failure):

  • N(4)-Acetyl-SMX accumulates in plasma.

  • High concentration drives the equilibrium backwards (Deacetylation).

  • Result: The apparent half-life of the parent SMX increases, even though SMX itself might not be renally cleared. This is a classic "metabolite-mediated" pharmacokinetic interaction.

References

  • Vree, T. B., et al. (1986). "Pharmacokinetics, metabolism and renal excretion of sulfatroxazole and its 5-hydroxy- and N4-acetyl-metabolites in man." Biopharmaceutics & Drug Disposition.

  • Vree, T. B., & Hekster, Y. A. (1985). "Pharmacokinetics of N1-acetyl- and N4-acetylsulphamethoxazole in man." Clinical Pharmacokinetics.

  • Cribb, A. E., & Spielberg, S. P. (1992). "Sulfamethoxazole acetylation in blood cells: In vitro-in vivo correlation." Clinical Pharmacology & Therapeutics.

  • Huang, Y. S., et al. (2021).[4] "Sulfamethoxazole-trimethoprim-induced liver injury and genetic polymorphisms of NAT2 and CYP2C9."[4][5] Pharmacogenetics and Genomics.

  • PubChem. (2025). "N(4)-acetylsulfamethoxazole Compound Summary." National Library of Medicine.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N(1)-Acetylsulfamethoxazole
Reactant of Route 2
Reactant of Route 2
N(1)-Acetylsulfamethoxazole

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.